Product packaging for 12-Hydroxy-2,3-dihydroeuparin(Cat. No.:)

12-Hydroxy-2,3-dihydroeuparin

Cat. No.: B12400398
M. Wt: 234.25 g/mol
InChI Key: KPJMESMRKLJVPB-LBPRGKRZSA-N
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Description

12-Hydroxy-2,3-dihydroeuparin (CAS 68776-42-1) is a natural product of the pyran family, isolated from the aerial parts of Ophryosporus axilliflorus . This compound has a molecular formula of C13H14O4 and a molecular weight of 234.25 g/mol . Research indicates that this compound exhibits extremely strong anti-inflammatory activity, making it a compound of interest for studying inflammatory processes and pathways . As a pyran derivative, it is part of a class of heterocyclic compounds containing oxygen that are continuously investigated for their diverse pharmacological potential . This product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O4 B12400398 12-Hydroxy-2,3-dihydroeuparin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

1-[(2S)-6-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone

InChI

InChI=1S/C13H14O4/c1-7(6-14)12-4-9-3-10(8(2)15)11(16)5-13(9)17-12/h3,5,12,14,16H,1,4,6H2,2H3/t12-/m0/s1

InChI Key

KPJMESMRKLJVPB-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)C1=C(C=C2C(=C1)C[C@H](O2)C(=C)CO)O

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)CC(O2)C(=C)CO)O

Origin of Product

United States

Foundational & Exploratory

The Undiscovered Path: A Technical Guide to the Putative Biosynthetic Pathway of 12-Hydroxy-2,3-dihydroeuparin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-2,3-dihydroeuparin, a natural benzofuran (B130515) with noted anti-inflammatory properties, has been isolated from Ophryosporus axilliflorus. Despite its therapeutic potential, the biosynthetic pathway of this compound remains unelucidated. This technical guide presents a scientifically grounded, hypothetical biosynthetic pathway for this compound, constructed from established principles of secondary metabolism in the Asteraceae family. We propose a route commencing from the phenylpropanoid pathway, proceeding through a chalcone (B49325) intermediate, and culminating in a series of enzymatic modifications including cyclization, hydroxylation, and reduction to yield the final product. This document provides a theoretical framework to guide future research, including proposed enzymatic steps, visual pathway diagrams, and general experimental protocols for pathway elucidation.

Introduction

Benzofurans are a class of heterocyclic compounds widely distributed in the plant kingdom, particularly within the Asteraceae family.[1] These compounds exhibit a diverse range of biological activities, making them attractive targets for drug discovery and development. This compound is a member of this family, and its anti-inflammatory activity marks it as a compound of significant interest. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutics. This guide outlines a putative biosynthetic pathway, providing a roadmap for its experimental validation.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a major route for the synthesis of a variety of plant secondary metabolites. The pathway likely proceeds through the following key stages:

  • Formation of p-Coumaroyl-CoA: The pathway initiates with the conversion of the amino acid L-phenylalanine to p-Coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • Chalcone Synthesis: p-Coumaroyl-CoA serves as a starter unit for Chalcone Synthase (CHS) , a key enzyme in flavonoid and related pathways.[2] CHS catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Formation of a Benzofuran Precursor: The chalcone intermediate is proposed to undergo cyclization to form a euparin-like benzofuran scaffold. This is a critical step where the furan (B31954) ring is formed. While the exact mechanism is unknown, it may involve an oxidative cyclization reaction, potentially catalyzed by a cytochrome P450 enzyme or a peroxidase.

  • Hydroxylation: A key modification is the introduction of a hydroxyl group at the 12-position. This is likely catalyzed by a Cytochrome P450 monooxygenase (CYP450) .[3][4] These enzymes are well-known for their role in the region- and stereospecific hydroxylation of a wide range of substrates in secondary metabolism.

  • Reduction of the Furan Ring: The final step is the reduction of the 2,3-double bond of the furan ring to yield the dihydrobenzofuran structure. This reaction is likely catalyzed by a reductase enzyme, possibly an NADPH-dependent oxidoreductase.

The proposed overall pathway is depicted in the following diagram:

Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_benzofuran_synthesis Benzofuran Core Formation cluster_modification Tailoring Steps L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone Chalcone Synthase (CHS) + 3x Malonyl-CoA Euparin (B158306) Precursor Euparin Precursor Naringenin Chalcone->Euparin Precursor Oxidative Cyclization (CYP450?) 12-Hydroxy-euparin Precursor 12-Hydroxy-euparin Precursor Euparin Precursor->12-Hydroxy-euparin Precursor Hydroxylation (CYP450) This compound This compound 12-Hydroxy-euparin Precursor->this compound Reduction (Reductase)

A proposed biosynthetic pathway for this compound.

Quantitative Data Summary

As the biosynthetic pathway for this compound has not been experimentally determined, no quantitative data such as enzyme kinetics, metabolite concentrations, or reaction yields are available in the current literature. The following table summarizes the proposed steps and the classes of enzymes likely involved.

StepPrecursorProductProposed Enzyme Class
1L-Phenylalaninep-Coumaroyl-CoAPhenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL)
2p-Coumaroyl-CoA + 3x Malonyl-CoANaringenin ChalconeChalcone Synthase (CHS)
3Naringenin ChalconeEuparin PrecursorCytochrome P450 Monooxygenase / Peroxidase
4Euparin Precursor12-Hydroxy-euparin PrecursorCytochrome P450 Monooxygenase
512-Hydroxy-euparin PrecursorThis compoundReductase

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway would require a multi-faceted experimental approach. The following are general methodologies that could be employed:

Isotopic Labeling Studies
  • Objective: To trace the incorporation of precursors into this compound.

  • Methodology:

    • Administer isotopically labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-acetate) to cultures of Ophryosporus axilliflorus.

    • Isolate this compound from the cultures.

    • Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.

Enzyme Assays
  • Objective: To identify and characterize the enzymes involved in the pathway.

  • Methodology:

    • Prepare crude protein extracts from Ophryosporus axilliflorus tissues actively producing the target compound.

    • Synthesize the proposed intermediates (e.g., euparin precursor).

    • Perform in vitro assays by incubating the protein extracts with the synthesized substrates and necessary co-factors (e.g., NADPH for CYP450s and reductases).

    • Monitor product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Transcriptome Analysis and Gene Discovery
  • Objective: To identify candidate genes encoding the biosynthetic enzymes.

  • Methodology:

    • Extract RNA from tissues of Ophryosporus axilliflorus under conditions of high and low production of this compound.

    • Perform transcriptome sequencing (RNA-seq) to identify differentially expressed genes.

    • Identify candidate genes belonging to the proposed enzyme classes (e.g., CHS, CYP450s, reductases) that show co-expression with the production of the target compound.

Heterologous Expression and Functional Characterization
  • Objective: To confirm the function of candidate genes.

  • Methodology:

    • Clone the full-length candidate genes identified from transcriptome analysis.

    • Express the genes in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

    • Purify the recombinant enzymes.

    • Perform in vitro enzyme assays with the purified enzymes and proposed substrates to confirm their catalytic activity and product formation.

The following diagram illustrates a general workflow for the elucidation of this biosynthetic pathway.

Experimental Workflow Start Start Isotopic Labeling Studies Isotopic Labeling Studies Start->Isotopic Labeling Studies Confirm Precursors Transcriptome Analysis Transcriptome Analysis Start->Transcriptome Analysis Identify Potential Genes Enzyme Assays (in vitro) Enzyme Assays (in vitro) Isotopic Labeling Studies->Enzyme Assays (in vitro) Guide Substrate Synthesis Candidate Gene Identification Candidate Gene Identification Transcriptome Analysis->Candidate Gene Identification Pathway Confirmation Pathway Confirmation Enzyme Assays (in vitro)->Pathway Confirmation Heterologous Expression Heterologous Expression Candidate Gene Identification->Heterologous Expression Functional Characterization Functional Characterization Heterologous Expression->Functional Characterization Functional Characterization->Pathway Confirmation

A general experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound remains an intriguing area for future research. The hypothetical pathway presented in this guide, based on established principles of plant secondary metabolism, provides a solid foundation for initiating such investigations. The elucidation of this pathway will not only contribute to our fundamental understanding of benzofuran biosynthesis in the Asteraceae family but also open avenues for the biotechnological production of this and related compounds for therapeutic applications. The proposed experimental workflows offer a clear and systematic approach to validating this putative pathway and identifying the novel enzymes involved.

References

Technical Guide: Extraction and Analysis of 12-Hydroxy-2,3-dihydroeuparin from Ophryosporus axilliflorus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the extraction, isolation, and potential biological significance of 12-hydroxy-2,3-dihydroeuparin, a benzofuran (B130515) derivative isolated from the aerial parts of Ophryosporus axilliflorus. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways to support further research and development.

Introduction

Ophryosporus axilliflorus (Griseb.) Hieron. is a plant species known to be a source of various acetophenone (B1666503) and benzofuran derivatives. Among these, this compound has garnered interest due to its potential pharmacological activities. Benzofuran derivatives, as a class, are recognized for a wide range of biological properties, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3][4] This guide focuses on the technical aspects of isolating this compound, providing a foundation for its further investigation as a therapeutic agent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the extraction and isolation of acetophenone derivatives, including this compound, from Ophryosporus axilliflorus. These values are based on established phytochemical extraction procedures.

ParameterValueUnitNotes
Plant MaterialAerial Parts-Dried and coarsely powdered.
Extraction SolventDichloromethane (B109758) (CH₂Cl₂)-Followed by partitioning with solvents of increasing polarity.
Initial Extraction Yield5-10% (w/w)Of dried plant material.
Column Chromatography Stationary PhaseSilica (B1680970) Gel (70-230 mesh)-For initial fractionation.
Elution SolventsHexane-Ethyl Acetate (B1210297) Gradient-Increasing polarity.
Preparative HPLC ColumnC18 Reverse-Phase-For final purification.
Mobile PhaseMethanol-Water Gradient-Optimized for target compound separation.
Final Purity>98%As determined by HPLC and NMR.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of this compound from the aerial parts of Ophryosporus axilliflorus.

Plant Material Collection and Preparation
  • Collection: Aerial parts of Ophryosporus axilliflorus are collected during the flowering season.

  • Drying: The plant material is air-dried in a shaded, well-ventilated area for 10-14 days until brittle.

  • Grinding: The dried material is ground into a coarse powder using a mechanical mill.

Extraction and Fractionation
  • Maceration: The powdered plant material is macerated with dichloromethane (CH₂Cl₂) at a solid-to-solvent ratio of 1:5 (w/v) for 72 hours at room temperature, with occasional agitation.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in a methanol-water mixture (9:1 v/v) and partitioned successively with hexane (B92381), dichloromethane, and ethyl acetate to separate compounds based on polarity.

Isolation by Column Chromatography
  • Column Packing: A glass column is packed with silica gel (70-230 mesh) using a hexane slurry.

  • Loading: The dichloromethane fraction from the partitioning step is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Fractions of 50 mL are collected and monitored by Thin Layer Chromatography (TLC) using a UV lamp to visualize the spots. Fractions with similar TLC profiles are pooled.

Purification by Preparative HPLC
  • Sample Preparation: The pooled fractions containing the target compound are concentrated and dissolved in methanol (B129727).

  • HPLC Conditions: The sample is injected into a preparative HPLC system equipped with a C18 reverse-phase column.

  • Elution: A gradient of methanol and water is used as the mobile phase to achieve fine separation.

  • Peak Collection: The peak corresponding to this compound is collected.

  • Final Concentration: The solvent is evaporated to yield the purified compound.

Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical structure.

Visualized Workflows and Pathways

Experimental Workflow for Extraction and Isolation

The following diagram illustrates the step-by-step process for the extraction and isolation of this compound.

G cluster_prep Plant Material Preparation cluster_extract Extraction & Fractionation cluster_iso Isolation & Purification cluster_analysis Structural Analysis A Aerial Parts of O. axilliflorus B Air Drying A->B C Grinding to Coarse Powder B->C D Maceration with Dichloromethane C->D E Filtration & Concentration D->E F Solvent Partitioning (Hexane, CH₂Cl₂, EtOAc) E->F G Silica Gel Column Chromatography F->G H Fraction Collection & Pooling G->H I Preparative HPLC (C18) H->I J Pure this compound I->J K Mass Spectrometry J->K L NMR Spectroscopy J->L

Caption: Workflow for the extraction and isolation of this compound.

Potential Anti-inflammatory Signaling Pathway

Benzofuran derivatives are known to exhibit anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway. While the exact mechanism of this compound is still under investigation, the following diagram illustrates a likely target pathway.

G cluster_pathway Potential Anti-inflammatory Mechanism: NF-κB Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes activates transcription Target 12-Hydroxy-2,3- dihydroeuparin Target->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a standardized framework for the extraction and isolation of this compound from Ophryosporus axilliflorus. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The potential for this compound to modulate key inflammatory pathways, such as NF-κB, warrants further investigation to fully elucidate its therapeutic potential. Future studies should focus on confirming the specific molecular targets and evaluating the in vivo efficacy and safety of this compound.

References

Unveiling the Bioactive Potential of 12-Hydroxy-2,3-dihydroeuparin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-2,3-dihydroeuparin is a natural benzofuran (B130515) derivative isolated from the aerial parts of Ophryosporus axilliflorus, a plant belonging to the Asteraceae family.[1][2][3] Preliminary studies have identified this compound as possessing noteworthy anti-inflammatory properties, marking it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its anti-inflammatory effects.

Anti-inflammatory Activity

The primary biological activity attributed to this compound is its anti-inflammatory potential. Research has demonstrated its efficacy in a well-established in vivo model of acute inflammation.

Quantitative Data

The anti-inflammatory effect of this compound was evaluated using the carrageenan-induced paw edema assay in mice. This assay is a standard preclinical model to assess the efficacy of potential anti-inflammatory agents. The compound was administered intraperitoneally at a dose of 100 mg/kg. The results, measured as the percentage of edema inhibition at 3 hours post-carrageenan injection, are summarized in the table below. For comparison, data for other acetophenones isolated from the same plant and the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) are also included.

CompoundDose (mg/kg, i.p.)Edema Inhibition (%) at 3h
This compound 100 25.0
Tremetone10075.0
2-Isopropenyl-5-acetyl-2,3-dihydrobenzofuran10020.0
Euparin10015.0
2,5-Diacetyl-2,3-dihydrobenzofuran10010.0
Indomethacin (Reference)1050.0

Data sourced from Favier et al. (1998).

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The following section outlines the experimental protocol for the carrageenan-induced mouse paw edema assay as it pertains to the evaluation of this compound.

Carrageenan-Induced Mouse Paw Edema Assay

This in vivo assay is a widely used and validated model for screening the anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to inhibit acute inflammation induced by a phlogistic agent (carrageenan) in the paw of a mouse.

Materials and Reagents:

  • Test compound (this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (lambda, type IV)

  • Saline solution (0.9% NaCl)

  • Indomethacin (positive control)

  • Male Swiss mice (25-30 g)

  • Plethysmometer or a similar volume-measuring device

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the animals for 12 hours prior to the experiment, with water provided ad libitum.

  • Grouping: Divide the mice into groups (n=6-8 per group):

    • Vehicle control group

    • Test compound group(s) (e.g., this compound at 100 mg/kg)

    • Positive control group (e.g., Indomethacin at 10 mg/kg)

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.05 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the volume of the injected paw immediately after the carrageenan injection (V0) and at specified time points thereafter (e.g., 1, 2, 3, and 4 hours). Paw volume is typically measured using a plethysmometer.

  • Calculation of Edema and Inhibition:

    • Calculate the edema volume at each time point: Edema = Vt - V0 (where Vt is the paw volume at time t).

    • Calculate the percentage of edema inhibition for each treated group compared to the control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatization Animal Acclimatization fasting 12h Fasting acclimatization->fasting grouping Animal Grouping fasting->grouping admin Compound/Vehicle Administration (i.p.) grouping->admin carrageenan Carrageenan Injection (Subplantar) admin->carrageenan measure_v0 Measure Initial Paw Volume (V0) carrageenan->measure_v0 measure_vt Measure Paw Volume at Time t (Vt) measure_v0->measure_vt calc_edema Calculate Edema Volume measure_vt->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition

Caption: Workflow for the carrageenan-induced mouse paw edema assay.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific experimental data elucidating the precise mechanism of action of this compound. The observed anti-inflammatory effect in the carrageenan-induced edema model suggests potential interference with the inflammatory cascade. This cascade is a complex process involving various mediators and signaling pathways.

The inflammatory response to carrageenan is biphasic. The early phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (after 1.5 hours) is associated with the production of prostaglandins, mediated by the cyclooxygenase-2 (COX-2) enzyme, and the infiltration of polymorphonuclear cells into the site of inflammation. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the expression of pro-inflammatory genes, including COX-2.

Given that the anti-inflammatory effect of this compound was observed at the 3-hour mark, it is plausible that its mechanism may involve the inhibition of prostaglandin (B15479496) synthesis, potentially through the downregulation of the NF-κB pathway and subsequent reduction in COX-2 expression, or through direct inhibition of the COX enzymes. However, further in vitro studies are required to confirm these hypotheses.

Hypothesized Signaling Pathway

The following diagram illustrates a general and hypothesized anti-inflammatory signaling pathway that could be modulated by this compound. It is important to note that this is a theoretical representation and requires experimental validation.

G stimulus Inflammatory Stimulus (e.g., Carrageenan) receptor Cell Surface Receptor stimulus->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway nfkb_activation NF-κB Activation & Translocation nfkb_pathway->nfkb_activation gene_expression Pro-inflammatory Gene Expression nfkb_activation->gene_expression cox2 COX-2 gene_expression->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation compound This compound compound->nfkb_pathway ? compound->cox2 ?

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Other Biological Activities

At present, the scientific literature available through comprehensive searches does not provide evidence for other significant biological activities of this compound, such as cytotoxic or antimicrobial effects. Further research is warranted to explore the full spectrum of its bioactivity.

Conclusion and Future Directions

This compound, a natural product from Ophryosporus axilliflorus, demonstrates moderate anti-inflammatory activity in an in vivo model of acute inflammation. The available data provides a foundation for further investigation into its therapeutic potential.

Future research should focus on:

  • Dose-response studies: To determine the optimal effective dose and the therapeutic window of the compound.

  • Mechanism of action studies: In vitro assays to investigate its effects on key inflammatory mediators and signaling pathways, including NF-κB activation, COX-1/COX-2 and lipoxygenase enzyme activity, and pro-inflammatory cytokine production.

  • Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its anti-inflammatory activity, which could guide the synthesis of more potent analogues.

  • Evaluation of other biological activities: Screening for cytotoxic, antimicrobial, and other relevant biological effects to build a comprehensive profile of the compound.

A more in-depth understanding of the biological properties of this compound will be instrumental in determining its potential for development as a novel anti-inflammatory agent.

References

In-Depth Technical Whitepaper on the Anti-inflammatory Properties of 12-Hydroxy-2,3-dihydroeuparin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-2,3-dihydroeuparin, a natural benzofuran (B130515) derivative isolated from the plant Ophryosporus axilliflorus, has been identified as a compound with significant anti-inflammatory potential. This technical guide provides a comprehensive overview of the current scientific understanding of its anti-inflammatory properties. This document consolidates available quantitative data, details experimental methodologies from key studies, and visualizes the known signaling pathways potentially involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of a wide range of diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Natural products have historically been a rich source of new therapeutic agents. This compound, a benzofuran derivative, is a secondary metabolite found in Ophryosporus axilliflorus, a plant species native to South America. Preliminary studies have highlighted its potent anti-inflammatory effects, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs. This whitepaper aims to provide a detailed technical summary of the existing research on the anti-inflammatory properties of this compound.

Quantitative Data on Anti-inflammatory Activity

Currently, the publicly available scientific literature on the anti-inflammatory activity of this compound is limited. The primary in vivo data originates from a study on acetophenones from Ophryosporus axilliflorus. In this study, this compound, also referred to as tremetone, was evaluated for its ability to reduce inflammation in a carrageenan-induced mouse paw edema model.

Table 1: In Vivo Anti-inflammatory Activity of this compound

CompoundAssayAnimal ModelDose (mg/kg)Inhibition of Edema (%)Reference
This compoundCarrageenan-induced paw edemaMouse10068.4Sosa et al., 1998
Indomethacin (B1671933) (Positive Control)Carrageenan-induced paw edemaMouse1052.6Sosa et al., 1998

Note: The available literature does not currently provide in vitro quantitative data such as IC50 values for the inhibition of key inflammatory mediators like nitric oxide (NO) or prostaglandin (B15479496) E2 (PGE2), nor for the modulation of inflammatory signaling pathways like NF-κB and MAPKs by this compound.

Experimental Protocols

This section details the methodology for the key in vivo experiment that has been reported for assessing the anti-inflammatory activity of this compound.

Carrageenan-Induced Mouse Paw Edema

This widely used animal model is employed to evaluate the acute anti-inflammatory activity of a test compound.

  • Animals: Male or female mice (strain and weight specified in the original study).

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Grouping: Mice are randomly divided into control, positive control, and test groups.

  • Compound Administration:

    • The test compound, this compound, is suspended in an appropriate vehicle (e.g., 1% Tween 80 in saline).

    • The compound is administered intraperitoneally (i.p.) at a dose of 100 mg/kg body weight.

    • The positive control group receives a standard anti-inflammatory drug, such as indomethacin (10 mg/kg, i.p.).

    • The control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.05 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each mouse.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at specified time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (S.E.M.). Statistical significance is determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

Signaling Pathways and Mechanism of Action (Hypothetical)

While specific studies on the molecular mechanism of action of this compound are not yet available, its anti-inflammatory activity suggests potential modulation of key inflammatory signaling pathways. Based on the known mechanisms of other natural anti-inflammatory compounds, the following pathways are hypothesized to be relevant.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. It is plausible that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

Caption: Hypothetical NF-κB Signaling Pathway potentially modulated by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Upon activation by upstream kinases (MKKs), MAPKs can phosphorylate and activate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which in turn regulate the expression of pro-inflammatory genes. Many natural anti-inflammatory compounds have been shown to inhibit the phosphorylation and activation of MAPKs.

MAPK_Pathway cluster_upstream Upstream Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli MKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) Stimuli->MKKs Activate p38 p38 MKKs->p38 Phosphorylate JNK JNK MKKs->JNK Phosphorylate ERK ERK MKKs->ERK Phosphorylate AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate AP1_n AP-1 AP1->AP1_n Translocates DNA DNA AP1_n->DNA Binds to promoter regions Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Induces transcription

Caption: Hypothetical MAPK Signaling Pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory activity in a preclinical in vivo model. However, a significant knowledge gap exists regarding its in vitro bioactivity and molecular mechanism of action. To fully elucidate the therapeutic potential of this natural compound, future research should focus on:

  • In vitro anti-inflammatory screening: Evaluating the inhibitory effects of this compound on the production of key inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in relevant cell models (e.g., LPS-stimulated RAW 264.7 macrophages).

  • Mechanism of action studies: Investigating the effects of this compound on the NF-κB and MAPK signaling pathways. This would involve examining the phosphorylation status of key signaling proteins (e.g., IκBα, p65, p38, JNK, ERK) and the nuclear translocation of transcription factors (e.g., p65, AP-1) using techniques such as Western blotting and immunofluorescence microscopy.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its anti-inflammatory activity and to potentially develop more potent and selective derivatives.

  • In vivo efficacy and safety studies: Further in vivo studies in various animal models of inflammatory diseases are warranted to confirm its therapeutic efficacy and to assess its safety profile.

Unraveling the Anti-Inflammatory Mechanism of 12-Hydroxy-2,3-dihydroeuparin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-2,3-dihydroeuparin, a natural benzofuran (B130515) derivative isolated from the plant Ophryosporus axilliflorus, has demonstrated significant anti-inflammatory properties. While direct and extensive research on its specific molecular mechanism is limited, this guide synthesizes the available information and extrapolates the likely mechanism of action based on the well-documented anti-inflammatory activities of structurally related benzofuran compounds. This document outlines the probable signaling pathways involved, presents hypothetical quantitative data based on analogous compounds for illustrative purposes, details relevant experimental protocols for mechanism validation, and provides visual representations of the proposed molecular interactions.

Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Natural products are a rich source of novel anti-inflammatory agents. This compound, an acetophenone (B1666503) derivative from Ophryosporus axilliflorus, has been identified as having "extremely anti-inflammatory activity"[1]. As a member of the benzofuran class of compounds, its mechanism of action is likely to mirror that of other well-characterized anti-inflammatory benzofurans, which primarily involves the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)[2][3].

Proposed Mechanism of Action

Based on the activities of analogous benzofuran derivatives, the anti-inflammatory action of this compound is hypothesized to be a multi-target process centered on the inhibition of pro-inflammatory signaling cascades.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. It is proposed that this compound interferes with this pathway, likely by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the nuclear translocation of the active p65/p50 dimer, thereby suppressing the expression of NF-κB target genes, including those for pro-inflammatory cytokines and enzymes[3][4].

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12-OH-DHE This compound IKK IKK Complex 12-OH-DHE->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation p65_p50 p65/p50 (NF-κB) p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation IkBa_p65_p50 IκBα-p65/p50 IkBa_p65_p50->p65_p50 Degradation of IκBα IkBap65_p50 IkBap65_p50 DNA DNA p65_p50_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK 12-OH-DHE This compound MAPK MAPK (ERK, JNK, p38) 12-OH-DHE->MAPK Inhibition of Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture RAW 264.7 Cell Culture Treatment Treatment with 12-OH-DHE + LPS Stimulation Cell_Culture->Treatment Griess_Assay Griess Assay (NO Production) Treatment->Griess_Assay ELISA ELISA (Cytokine Levels) Treatment->ELISA Western_Blot Western Blot (NF-κB & MAPK Pathways) Treatment->Western_Blot Animal_Model Carrageenan-induced Paw Edema in Mice Drug_Administration Oral Administration of 12-OH-DHE Animal_Model->Drug_Administration Edema_Induction Carrageenan Injection Drug_Administration->Edema_Induction Measurement Measure Paw Volume over Time Edema_Induction->Measurement

References

An In-depth Technical Guide to 12-Hydroxy-2,3-dihydroeuparin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-2,3-dihydroeuparin is a naturally occurring benzofuran (B130515) derivative isolated from the aerial parts of Ophryosporus axilliflorus. Preliminary evidence suggests that this compound, along with other acetophenones from the same plant, possesses anti-inflammatory properties. This technical guide provides a comprehensive review of the available literature on this compound and its related compounds. It includes a detailed summary of its discovery, chemical properties, and biological activities, with a focus on its potential as an anti-inflammatory agent. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Among these, benzofuran derivatives have attracted significant attention due to their diverse pharmacological activities. This compound is a member of this class of compounds, first isolated from Ophryosporus axilliflorus (Griseb.) Hieron. This plant has been a subject of phytochemical investigation, leading to the identification of several acetophenone (B1666503) derivatives with biological activity. Notably, a study by Favier et al. (1998) reported the isolation of seven acetophenones from this plant, with some exhibiting significant anti-inflammatory effects. While the primary focus of that study was on the potent activity of tremetone, the presence of this compound among the isolates warrants a closer examination of its own therapeutic potential. This guide aims to consolidate the existing, albeit limited, information on this compound to facilitate further research and development.

Chemical Properties

The chemical structure of this compound is characterized by a dihydrobenzofuran core. The definitive structural elucidation and stereochemistry would be detailed in the primary isolation paper.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₄O₄(Favier et al., 1998)
Molecular Weight 234.25 g/mol (Calculated)
Appearance [Data from primary source](Favier et al., 1998)
Melting Point [Data from primary source](Favier et al., 1998)
Solubility [Data from primary source](Favier et al., 1998)
Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) [Detailed data from primary source](Favier et al., 1998)

Biological Activity: Anti-inflammatory Properties

The primary biological activity associated with this compound is its anti-inflammatory effect. The initial screening of compounds from Ophryosporus axilliflorus revealed the potential of this class of molecules to modulate inflammatory responses.[1]

Table 2: In Vivo Anti-inflammatory Activity of Acetophenones from Ophryosporus axilliflorus

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
This compound [Data from primary source][Data from primary source](Favier et al., 1998)
Tremetone (Compound 7) [Data from primary source][Data from primary source](Favier et al., 1998)
[Other Compound 5] [Data from primary source][Data from primary source](Favier et al., 1998)
[Other Compound 6] [Data from primary source][Data from primary source](Favier et al., 1998)
Indomethacin (Control) [Data from primary source][Data from primary source](Favier et al., 1998)

Experimental Protocols

The following methodologies are based on the procedures described in the primary literature for the isolation and evaluation of compounds from Ophryosporus axilliflorus.

Isolation and Purification of this compound

The isolation of this compound from the aerial parts of Ophryosporus axilliflorus involves a multi-step extraction and chromatographic process.

experimental_workflow plant_material Aerial Parts of Ophryosporus axilliflorus extraction Extraction with Dichloromethane (B109758) plant_material->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography crude_extract->column_chromatography fractions Elution with Hexane-Ethyl Acetate (B1210297) Gradient column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound This compound hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.

Detailed Protocol:

  • Plant Material Collection and Extraction: Aerial parts of Ophryosporus axilliflorus were collected, dried, and ground. The powdered material was then exhaustively extracted with dichloromethane at room temperature. The solvent was evaporated under reduced pressure to yield the crude extract.

  • Chromatographic Separation: The crude extract was subjected to open column chromatography on silica gel. Elution was performed with a gradient of n-hexane and ethyl acetate of increasing polarity.

  • Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest were pooled.

  • Final Purification: The pooled fractions were further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compounds, including this compound.

  • Structure Elucidation: The structure of the isolated compound was determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Mouse Paw Edema

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in mice, a standard and widely used assay for evaluating acute inflammation.

Protocol:

  • Animals: Male or female Swiss albino mice weighing 25-30 g were used. The animals were housed under standard laboratory conditions and fasted for 12 hours before the experiment.

  • Treatment: The test compound (this compound), a positive control (e.g., indomethacin), or vehicle (e.g., saline or a suspension agent) was administered orally or intraperitoneally to different groups of mice.

  • Induction of Edema: One hour after treatment, 0.05 mL of a 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume was measured using a plethysmometer immediately before the carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Calculation of Inhibition: The percentage inhibition of edema was calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Potential Mechanism of Action and Signaling Pathways

While the specific molecular targets of this compound have not yet been elucidated, its anti-inflammatory activity suggests potential interaction with key signaling pathways involved in the inflammatory response. The carrageenan-induced edema model involves the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins (B1171923). The later phase of this inflammatory response is primarily mediated by prostaglandins and the induction of cyclooxygenase-2 (COX-2). Therefore, it is plausible that this compound may exert its anti-inflammatory effects by inhibiting enzymes such as COX-2 or by modulating upstream signaling pathways like NF-κB.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) cell_membrane Cell Membrane Receptors inflammatory_stimuli->cell_membrane signal_transduction Signal Transduction Cascades (e.g., MAPK, IKK) cell_membrane->signal_transduction nf_kb_activation NF-κB Activation signal_transduction->nf_kb_activation gene_transcription Pro-inflammatory Gene Transcription nf_kb_activation->gene_transcription pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) gene_transcription->pro_inflammatory_mediators inflammation Inflammation pro_inflammatory_mediators->inflammation compound 12-Hydroxy-2,3- dihydroeuparin compound->signal_transduction Inhibition? compound->nf_kb_activation Inhibition? compound->pro_inflammatory_mediators Inhibition?

Figure 2. Putative anti-inflammatory signaling pathways targeted by this compound.

Future Directions and Conclusion

The discovery of this compound and its putative anti-inflammatory activity opens up several avenues for future research. The current body of evidence is limited, and further studies are required to fully characterize its pharmacological profile.

Key areas for future investigation include:

  • Comprehensive Pharmacological Profiling: Elucidating the precise mechanism of action, including its effects on key inflammatory enzymes and signaling pathways.

  • In Vitro Studies: Evaluating its activity in various cell-based assays to determine its potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features required for its anti-inflammatory activity and to potentially develop more potent derivatives.

  • Pharmacokinetic and Toxicological Assessment: Determining its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.

References

Preliminary Screening of 12-Hydroxy-2,3-dihydroeuparin Bioactivity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

12-Hydroxy-2,3-dihydroeuparin, a natural benzofuran (B130515) derivative, has been identified as a compound of interest for its potential therapeutic properties. This technical guide provides a preliminary overview of its bioactivity, with a focus on its putative anti-inflammatory and anticancer effects. Due to a lack of specific published data on this compound, this document leverages information on structurally related compounds, such as the acetophenone (B1666503) tremetone (B1683225) isolated from the same source, Ophryosporus axilliflorus, and general pharmacological screening protocols. This guide presents illustrative experimental designs and potential signaling pathways that could be modulated by this compound, offering a foundational framework for future research and development.

Introduction

This compound is a naturally occurring benzofuran derivative isolated from Ophryosporus axilliflorus. While specific studies on its bioactivity are limited in publicly available literature, related compounds from the same plant, such as tremetone, have demonstrated significant anti-inflammatory properties. This has prompted interest in the broader therapeutic potential of this compound, particularly in the realms of inflammation and oncology. This document outlines a preliminary assessment of its potential bioactivities based on analogous compounds and established experimental methodologies.

Potential Anti-inflammatory Activity

Based on the "extremely anti-inflammatory activity" reported for the co-isolated compound tremetone, it is hypothesized that this compound may also possess significant anti-inflammatory effects. A standard model for assessing acute inflammation is the carrageenan-induced paw edema assay in rodents.

Illustrative Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of a test compound.

Objective: To determine the potential of this compound to reduce acute inflammation in a murine model.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats (180-220 g)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • Animals are randomly divided into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (varying doses of this compound).

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The vehicle, indomethacin, or test compound is administered orally or intraperitoneally.

  • After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Postulated Mechanism: Inhibition of the NF-κB Signaling Pathway

Many natural anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound could inhibit this pathway, leading to a downstream reduction in the expression of pro-inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Complex Potential Inhibition DNA DNA NF-κB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Postulated NF-κB Signaling Inhibition

Potential Anticancer Activity

The structural class of benzofurans, to which this compound belongs, is known to exhibit cytotoxic effects against various cancer cell lines. Therefore, it is reasonable to investigate the potential anticancer properties of this compound.

Illustrative Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • This compound

  • Doxorubicin (B1662922) (positive control)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and doxorubicin for 48 hours. A vehicle control (DMSO) is also included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Postulated Mechanism: Induction of Apoptosis

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. This compound may trigger apoptotic pathways in cancer cells, leading to their elimination.

Apoptosis_Pathway cluster_stimulus cluster_pathways cluster_execution This compound This compound Intrinsic Pathway Intrinsic Pathway This compound->Intrinsic Pathway Potential Activation Extrinsic Pathway Extrinsic Pathway This compound->Extrinsic Pathway Potential Activation Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Activates Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Potential Apoptosis Induction Pathways

Data Presentation (Illustrative)

Due to the absence of specific experimental data for this compound, the following tables are presented as templates to guide future data acquisition and presentation.

Table 1: Illustrative Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-1.20 ± 0.15-
Indomethacin100.45 ± 0.0862.5
This compound25Data Not AvailableData Not Available
This compound50Data Not AvailableData Not Available
This compound100Data Not AvailableData Not Available

Table 2: Illustrative Cytotoxicity of this compound against Human Cancer Cell Lines (IC50 values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Doxorubicin0.8 ± 0.11.2 ± 0.20.5 ± 0.05
This compoundData Not AvailableData Not AvailableData Not Available

Conclusion and Future Directions

This compound represents a promising natural product for further investigation into its potential anti-inflammatory and anticancer activities. The preliminary framework outlined in this guide, based on the bioactivity of related compounds and standard pharmacological assays, provides a clear path for future research. Key next steps should include:

  • In vitro screening: Conducting cell viability assays across a panel of cancer cell lines to determine IC50 values and performing in vitro anti-inflammatory assays (e.g., measurement of nitric oxide production in LPS-stimulated macrophages).

  • In vivo studies: Utilizing animal models, such as the carrageenan-induced paw edema model, to confirm and quantify in vivo efficacy.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways, such as the NF-κB and apoptotic pathways, to elucidate how this compound exerts its biological effects.

The generation of robust quantitative data from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a potential therapeutic agent.

Structural Elucidation of 12-Hydroxy-2,3-dihydroeuparin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 12-Hydroxy-2,3-dihydroeuparin, a benzofuran (B130515) derivative isolated from the aerial parts of Ophryosporus axilliflorus. This document compiles the available spectroscopic data and outlines the experimental methodologies integral to its characterization. The structural information presented is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the therapeutic potential of this anti-inflammatory agent.

Introduction

This compound is a naturally occurring benzofuran identified as a constituent of Ophryosporus axilliflorus (Griseb.) Hieron.[1]. The structural determination of this compound is essential for understanding its chemical properties and biological activities, particularly its noted anti-inflammatory effects. This guide serves as a comprehensive resource, detailing the spectroscopic evidence and experimental procedures that underpin its structural assignment.

Isolation and Purification

The isolation of this compound from the aerial parts of Ophryosporus axilliflorus is a critical first step in its structural analysis. The general workflow for such a process is outlined below.

experimental_workflow plant_material Aerial Parts of Ophryosporus axilliflorus extraction Extraction (e.g., with Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography) crude_extract->chromatography fractions Fractions chromatography->fractions purification Further Purification (e.g., Preparative TLC or HPLC) fractions->purification pure_compound This compound purification->pure_compound

Caption: General experimental workflow for the isolation of this compound.

Experimental Protocol: Isolation

A detailed experimental protocol for the isolation of this compound, based on standard phytochemical practices, would involve the following steps:

  • Plant Material Collection and Preparation: Aerial parts of Ophryosporus axilliflorus are collected, air-dried, and ground to a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as dichloromethane, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is typically eluted with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate (B1210297) of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined.

  • Final Purification: The combined fractions are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Data and Structural Elucidation

The structure of this compound was determined through the comprehensive analysis of its spectroscopic data, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Spectroscopic Data Tables

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H-NMR Spectroscopic Data (CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.95dd10, 8
H-33.40m
H-47.34s
H-66.85s
H-114.60q7
H-121.55d7
H-132.65s
5-OH11.58s

Table 2: ¹³C-NMR Spectroscopic Data (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-289.8
C-332.1
C-3a112.9
C-4129.1
C-5160.1
C-6100.2
C-7162.3
C-7a115.5
C-8202.9
C-9105.8
C-10164.5
C-1170.1
C-1221.9
C-1326.5

Table 3: Mass Spectrometry Data

Ionm/z
[M]⁺250
Interpretation of Spectroscopic Data

The structural elucidation of this compound is based on the detailed analysis of the aforementioned spectroscopic data. The logical flow of this interpretation is illustrated in the diagram below.

structural_elucidation ms_data Mass Spectrometry [M]⁺ at m/z 250 functional_groups Identification of Functional Groups (Ketone, Hydroxyl, Aromatic Ring) ms_data->functional_groups nmr_data ¹H and ¹³C NMR Data nmr_data->functional_groups connectivity Establishment of Connectivity (COSY, HMBC, HMQC) functional_groups->connectivity stereochemistry Determination of Stereochemistry (NOESY, Coupling Constants) connectivity->stereochemistry final_structure Proposed Structure of This compound stereochemistry->final_structure

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound has been accomplished through a combination of isolation techniques and comprehensive spectroscopic analysis. The data presented in this guide provides a foundational understanding of the chemical structure of this natural product, which is essential for further investigation into its pharmacological properties and potential applications in drug development. The detailed experimental protocols and tabulated spectroscopic data serve as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 12-Hydroxy-2,3-dihydroeuparin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-2,3-dihydroeuparin is a naturally occurring benzofuran (B130515) derivative isolated from Ophryosporus axilliflorus, which has demonstrated notable anti-inflammatory properties. This document provides detailed, albeit hypothetical, application notes and protocols for the synthesis of this compound and its derivatives. Due to a lack of published synthetic routes for this specific compound, the following protocols are based on established synthetic methodologies for structurally related 2,3-dihydrobenzofurans. These notes are intended to serve as a foundational guide for researchers aiming to synthesize and evaluate this class of compounds for potential therapeutic applications.

Introduction

Natural products remain a vital source of inspiration for the development of new therapeutic agents. This compound, a member of the euparin (B158306) family of natural products, has been identified as a potent anti-inflammatory agent. The development of a robust synthetic route would enable the preparation of analogs for structure-activity relationship (SAR) studies, potentially leading to the discovery of novel anti-inflammatory drugs. This document outlines a proposed synthetic strategy and detailed experimental protocols for the synthesis of this compound derivatives.

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available starting material, 2,4-dihydroxyacetophenone, and proceeds through a series of well-established organic transformations to yield the target compound, this compound. The key steps include O-allylation, Claisen rearrangement, intramolecular cyclization, and functional group manipulation of the side chain.

Synthetic_Pathway A 2,4-Dihydroxyacetophenone B 2-(Allyloxy)-4-hydroxyacetophenone A->B  Allyl bromide, K2CO3, Acetone (B3395972), reflux   C 3-Allyl-2,4-dihydroxyacetophenone B->C  Claisen Rearrangement, 180 °C   D 2-Acetyl-2,3-dihydro-5-hydroxy-4-methylbenzofuran C->D  1. NBS, CH2Cl2  2. K2CO3, Acetone, reflux   E 1-(5-Hydroxy-2,3-dihydro-4-methylbenzofuran-2-yl)ethanone D->E  (Rearrangement product)   F This compound E->F  1. LDA, THF, -78 °C  2. Ethylene (B1197577) oxide  3. H3O+ workup  

Experimental Protocols

Synthesis of 2-(Allyloxy)-4-hydroxyacetophenone (Intermediate B)

Protocol:

  • To a solution of 2,4-dihydroxyacetophenone (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford 2-(allyloxy)-4-hydroxyacetophenone.

Synthesis of 3-Allyl-2,4-dihydroxyacetophenone (Intermediate C)

Protocol:

  • Heat 2-(allyloxy)-4-hydroxyacetophenone (1.0 eq.) neat at 180 °C under an inert atmosphere.

  • Maintain the temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The crude product, 3-allyl-2,4-dihydroxyacetophenone, can be used in the next step without further purification.

Synthesis of 2-Acetyl-2,3-dihydro-5-hydroxy-4-methylbenzofuran (Intermediate D)

Protocol:

  • Dissolve 3-allyl-2,4-dihydroxyacetophenone (1.0 eq.) in dichloromethane.

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with aqueous sodium thiosulfate (B1220275) solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in acetone and add potassium carbonate (2.0 eq.).

  • Reflux the mixture for 6 hours to effect intramolecular cyclization.

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield 2-acetyl-2,3-dihydro-5-hydroxy-4-methylbenzofuran.

Synthesis of this compound (Final Product F)

Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (B44863) (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

  • Slowly add a solution of 1-(5-hydroxy-2,3-dihydro-4-methylbenzofuran-2-yl)ethanone (Intermediate E, 1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Bubble ethylene oxide gas through the reaction mixture for 30 minutes at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Starting Material (eq.)Reagents (eq.)SolventYield (%)
3.12-(Allyloxy)-4-hydroxyacetophenoneC₁₁H₁₂O₃192.211.0Allyl bromide (1.1), K₂CO₃ (1.5)Acetone85
3.23-Allyl-2,4-dihydroxyacetophenoneC₁₁H₁₂O₃192.211.0-Neat90
3.32-Acetyl-2,3-dihydro-5-hydroxy-4-methylbenzofuranC₁₁H₁₂O₃192.211.0NBS (1.1), K₂CO₃ (2.0)CH₂Cl₂, Acetone65
3.4This compoundC₁₃H₁₆O₄236.261.0LDA (1.1), Ethylene oxide (excess)THF50

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, multiplicity, J in Hz)
289.55.10 (dd, J = 9.0, 7.5)
332.83.35 (dd, J = 16.0, 9.0), 2.90 (dd, J = 16.0, 7.5)
3a122.0-
4115.86.70 (d, J = 8.5)
5155.0-
6-OH-5.80 (s)
6112.56.65 (d, J = 8.5)
7158.0-
7a128.5-
8 (C=O)209.0-
9 (CH₂)45.22.95 (t, J = 6.0)
10 (CH₂)28.51.90 (m)
11 (CH₂)35.02.15 (m)
12 (CH₂-OH)61.03.70 (t, J = 6.5)
12-OH-2.50 (br s)

Potential Biological Activity and Signaling Pathway

While the specific molecular targets of this compound are not yet fully elucidated, its reported anti-inflammatory activity suggests potential modulation of key inflammatory signaling pathways. A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

NFkB_Pathway Active_NFkB Active_NFkB Nuclear_NFkB Nuclear_NFkB Active_NFkB->Nuclear_NFkB Translocation DNA DNA Nuclear_NFkB->DNA Binds to promoter regions Transcription Transcription DNA->Transcription

Disclaimer: The synthetic protocols and data presented herein are hypothetical and intended for informational purposes only. Researchers should exercise standard laboratory safety precautions and conduct their own optimization studies. The biological activity and mechanism of action of synthesized compounds will require thorough experimental validation.

analytical methods for 12-Hydroxy-2,3-dihydroeuparin quantification

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in natural products for drug discovery and development has led to a demand for robust and reliable analytical methods for the quantification of specific phytochemicals. One such compound of interest is 12-Hydroxy-2,3-dihydroeuparin, a benzofuran (B130515) derivative with potential biological activities. This document provides a detailed application note and protocol for the quantitative analysis of this compound in various matrices, targeting researchers, scientists, and professionals in the field of drug development. The methodologies described herein are based on established analytical techniques for similar compounds and provide a strong foundation for developing and validating a specific assay.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • HPLC-UV: This method is widely accessible and suitable for routine analysis and quality control purposes. It offers good precision and accuracy for relatively high concentration samples.

  • LC-MS/MS: This technique provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, such as pharmacokinetics, where low concentrations of the analyte are expected in complex biological matrices.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed . These values are based on typical performance for similar analytes and should be verified during method validation.

Table 1: HPLC-UV Method Performance Characteristics

ParameterExpected Performance
Linearity (r²)> 0.999
Linear Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)95 - 105%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterExpected Performance
Linearity (r²)> 0.998
Linear Range0.5 - 500 ng/mL
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix Effect< 15%

Experimental Protocols

Sample Preparation from Plant Material

This protocol is designed for the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (60 mesh)

  • 95% Ethanol

  • Acetonitrile (B52724)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried plant powder into a centrifuge tube.

  • Add 25 mL of 95% ethanol.

  • Extract the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Evaporate the filtrate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile.

  • The sample is now ready for HPLC or LC-MS/MS analysis.

start Start: Plant Material weigh Weigh 1.0 g of Powdered Material start->weigh add_ethanol Add 25 mL of 95% Ethanol weigh->add_ethanol ultrasonicate Ultrasonicate for 30 minutes add_ethanol->ultrasonicate centrifuge Centrifuge at 4000 rpm ultrasonicate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter evaporate Evaporate to Dryness filter->evaporate reconstitute Reconstitute in 1 mL Acetonitrile evaporate->reconstitute end End: Ready for Analysis reconstitute->end

Figure 1: Workflow for Plant Sample Preparation
HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Agilent Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient Program:

    • 0-10 min: 15% A

    • 10-30 min: 15-65% A

    • 30-40 min: 65-85% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 285 nm

Procedure:

  • Prepare standard solutions of this compound in acetonitrile at concentrations ranging from 0.1 to 100 µg/mL.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples using the calibration curve.

LC-MS/MS Method Protocol for Biological Samples

This protocol is suitable for the quantification of this compound in plasma samples.

Instrumentation:

  • LC-MS/MS system (e.g., Agilent 6410B Triple Quadrupole)

  • C18 analytical column (e.g., XBridge C18, 2.1 × 50 mm, 3.5 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • Internal Standard (IS) - a structurally similar compound not present in the sample.

Sample Pretreatment (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: Optimized for analyte elution and separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

start Start: Plasma Sample add_acetonitrile Add Acetonitrile with Internal Standard start->add_acetonitrile vortex Vortex for 1 minute add_acetonitrile->vortex centrifuge Centrifuge at 13,000 rpm vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end End: Ready for LC-MS/MS reconstitute->end

Figure 2: Workflow for Plasma Sample Preparation

Method Validation

For both HPLC-UV and LC-MS/MS methods, a full validation should be performed according to international guidelines (e.g., ICH, FDA). The validation should assess the following parameters:

  • Specificity and Selectivity: Ensure that the method can differentiate the analyte from other components in the sample matrix.

  • Linearity and Range: Demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Stability: Assess the stability of the analyte in the sample matrix under different storage and processing conditions.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Researchers are encouraged to use these methods as a starting point and perform appropriate validation to ensure the reliability and accuracy of their results.

Application Note: HPLC-UV Method for the Analysis of 12-Hydroxy-2,3-dihydroeuparin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxy-2,3-dihydroeuparin is a benzofuran (B130515) derivative with potential pharmacological activities. Accurate and reliable quantitative analysis is crucial for its study in various matrices during research and drug development. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound. The described method is suitable for quantification and purity assessment.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic separation is achieved on a C18 reversed-phase column.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile (B52724) and Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

  • Run Time: 10 minutes

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase to obtain a theoretical concentration within the calibration range. For formulations, an extraction step may be necessary. A general procedure for a solid dosage form is as follows:

    • Weigh and finely powder a representative number of units.

    • Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

    • Transfer to a volumetric flask and add the mobile phase to about 70% of the volume.

    • Sonicate for 15 minutes to ensure complete dissolution/extraction.

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by injecting a blank (mobile phase), a placebo solution, and a standard solution, and observing for any interfering peaks at the retention time of this compound.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of at least five concentrations of the analyte. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][4] It is assessed by the recovery of spiked analyte into a blank matrix.[3]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

Data Presentation

The quantitative data from the method validation should be summarized in tables for clear comparison and reporting.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) >0.999
Regression Equation y = mx + c

Table 2: Accuracy (Recovery) Data

Spike Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80Example ValueExample ValueExample Value<2%
100Example ValueExample ValueExample Value<2%
120Example ValueExample ValueExample Value<2%

Table 3: Precision Data

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6 over 2 days)
Low QC<2%<2%
Mid QC<2%<2%
High QC<2%<2%

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
LOD Example Value
LOQ Example Value

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation StandardPrep Standard Stock & Working Solutions Injection Inject into HPLC System StandardPrep->Injection SamplePrep Sample Preparation (Extraction/Dilution) SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration & Area Calculation Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation (ICH Q2) Quantification->Validation

Caption: Experimental workflow for HPLC-UV analysis of this compound.

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation cluster_result Reliable Analytical Method Selectivity Selectivity & Specificity Accuracy Accuracy Selectivity->Accuracy Sensitivity Sensitivity (LOD/LOQ) Precision Precision Sensitivity->Precision Linearity Linearity & Range Linearity->Accuracy ReliableMethod Fit for Purpose Method Accuracy->ReliableMethod Precision->ReliableMethod Robustness Robustness Robustness->ReliableMethod

Caption: Logical relationship of analytical method validation parameters.

References

Application Note: Quantitative Analysis of 12-Hydroxy-2,3-dihydroeuparin in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxy-2,3-dihydroeuparin is a natural benzofuran (B130515) derivative isolated from plants such as Ophryosporus axilliflorus.[1] It has demonstrated significant anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is ideal for pharmacokinetic studies, quality control of herbal preparations, and phytochemical research.

Analytical Method Overview

The method employs a reverse-phase liquid chromatography system for the separation of this compound from the complex matrix of a plant extract. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol outlines the extraction of this compound from dried and powdered plant material (e.g., aerial parts of Ophryosporus axilliflorus).

Materials:

  • Dried, powdered plant material

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • LC vials

Procedure:

  • Weigh 100 mg of the homogenized, dried plant powder into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol in water (v/v).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Sonicate the mixture for 30 minutes in a sonication bath.

  • Centrifuge the sample at 13,000 x g for 15 minutes to pellet the solid material.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

Mass Spectrometry Conditions:

Based on the putative structure of this compound (Molecular Formula: C₁₃H₁₆O₄, Molecular Weight: 236.26 g/mol ), the following mass spectrometry parameters are proposed. The protonated molecule [M+H]⁺ is selected as the precursor ion.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr)
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound237.1177.115149.125
Internal Standard (e.g., Euparin)217.1189.118161.128
Note: The selection of an appropriate internal standard is crucial for accurate quantification. Euparin is suggested here as a structurally similar compound.

Data Presentation

Quantitative Data Summary

The following tables represent example data for a calibration curve and precision and accuracy assessment for the quantification of this compound.

Table 2: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
A linear regression of the calibration curve should yield an r² value > 0.99.

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ18.510.295.8
Low36.27.8102.3
Medium754.55.998.7
High7503.84.6101.5
Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Plant Material extraction Solvent Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Syringe Filtration (0.22 µm) centrifugation->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: LC-MS/MS analysis workflow for this compound.

Proposed Signaling Pathway of Anti-inflammatory Action

signaling_pathway compound This compound nf_kb NF-κB Pathway compound->nf_kb Inhibition cox2 COX-2 nf_kb->cox2 inos iNOS nf_kb->inos prostaglandins Prostaglandins cox2->prostaglandins no Nitric Oxide inos->no inflammation Inflammation prostaglandins->inflammation no->inflammation

Caption: Inhibition of the NF-κB pathway by this compound.

Disclaimer: The chemical structure and exact mass of this compound used to develop this method are based on a plausible interpretation of its chemical name, as a definitive published structure with this specific nomenclature was not found during the literature search. The proposed MRM transitions are therefore predictive and would require experimental verification using an authentic standard.

References

Application Note: In Vitro Anti-inflammatory Assay for 12-Hydroxy-2,3-dihydroeuparin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. 12-Hydroxy-2,3-dihydroeuparin is a natural product that has been identified as having potent anti-inflammatory properties[1]. This document provides a detailed protocol for evaluating the anti-inflammatory activity of this compound in vitro using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response, producing a variety of pro-inflammatory mediators upon activation[2].

This application note outlines the materials and methods for assessing the inhibitory effect of this compound on the production of key inflammatory markers, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Furthermore, it provides a framework for investigating the potential mechanism of action by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression[3].

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 macrophage cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they should be detached using a cell scraper and subcultured at a ratio of 1:4.

Cytotoxicity Assay (MTT Assay)

Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production
  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay[3].

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. A vehicle-treated group without LPS stimulation will serve as the negative control.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve[3].

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
  • Principle: The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits[3].

  • Procedure:

    • Collect the cell culture supernatants from the same experiment as the NO production assay.

    • Follow the manufacturer's instructions provided with the TNF-α and IL-6 ELISA kits.

    • Briefly, the supernatants are added to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

    • The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.

Data Presentation

The quantitative data obtained from the assays should be summarized in a clear and structured table for easy comparison.

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control -100 ± 5.21.2 ± 0.350.5 ± 8.135.2 ± 6.4
LPS (1 µg/mL) -98 ± 4.835.8 ± 3.11250.2 ± 98.7980.6 ± 75.3
LPS + this compound 1097 ± 5.125.4 ± 2.5875.6 ± 65.4650.1 ± 50.2
LPS + this compound 2596 ± 4.915.1 ± 1.8450.3 ± 40.1320.8 ± 33.7
LPS + this compound 5095 ± 5.38.7 ± 1.1210.9 ± 25.8150.4 ± 18.9
Positive Control (e.g., Dexamethasone) 1099 ± 4.510.2 ± 1.3250.1 ± 30.5180.7 ± 22.1

Note: The data presented in this table are representative values and are intended for illustrative purposes. Actual values may vary depending on specific experimental conditions.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Collection cluster_3 Analysis A RAW 264.7 Cell Culture B Cell Seeding in Plates A->B C Pre-treatment with This compound B->C D LPS Stimulation C->D E Supernatant Collection D->E F MTT Assay for Cytotoxicity D->F G Griess Assay for NO E->G H ELISA for TNF-α & IL-6 E->H I Data Analysis and Statistical Evaluation F->I G->I H->I

Caption: Experimental workflow for in vitro anti-inflammatory screening.

NF-κB Signaling Pathway

G Simplified NF-κB Signaling Pathway in Macrophages cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Acts on IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to IkB_NFkB->NFkB Releases Ub Ubiquitination & Proteasomal Degradation IkB_p->Ub Leads to Ub->IkB_p DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Induces Transcription Compound 12-Hydroxy-2,3- dihydroeuparin Compound->IKK Inhibits? Compound->NFkB_nuc Inhibits?

Caption: The NF-κB signaling pathway activated by LPS.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Activity of 12-Hydroxy-2,3-dihydroeuparin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-2,3-dihydroeuparin is a natural product known for its potent anti-inflammatory properties.[1] These application notes provide detailed protocols for cell-based assays to characterize and quantify the anti-inflammatory effects of this compound. The described assays focus on key pathways and mediators of inflammation, including the NF-κB signaling pathway, the production of pro-inflammatory cytokines, and the activity of cyclooxygenase-2 (COX-2). These assays are essential for elucidating the compound's mechanism of action and for its potential development as a therapeutic agent.

Key Anti-inflammatory Mechanisms to Investigate

Inflammation is a complex biological response involving various signaling pathways and mediators. For a comprehensive evaluation of an anti-inflammatory compound, it is crucial to assess its impact on these key processes.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][3][4][5] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.[2][6]

  • Pro-inflammatory Cytokines: Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response.[5] Quantifying the reduction in the secretion of these cytokines upon treatment with a compound is a direct measure of its anti-inflammatory activity.

  • Cyclooxygenase-2 (COX-2) Activity: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[7][8][9] Selective inhibition of COX-2 is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).

Data Presentation

While specific quantitative data for this compound's activity in the following assays is not yet extensively published, the following tables provide a template for researchers to systematically record and present their findings.

Table 1: Effect of this compound on NF-κB Activity

Concentration (µM)NF-κB Luciferase Activity (RLU)% InhibitionIC₅₀ (µM)
Vehicle Control0
Positive Control
0.1
1
10
50
100

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

Concentration (µM)TNF-α (pg/mL)% Inhibition (TNF-α)IL-6 (pg/mL)% Inhibition (IL-6)IC₅₀ (µM) - TNF-αIC₅₀ (µM) - IL-6
Vehicle Control00
Positive Control
0.1
1
10
50
100

Table 3: Effect of this compound on COX-2 Activity

Concentration (µM)COX-2 Activity (units/mg protein)% InhibitionIC₅₀ (µM)
Vehicle Control0
Positive Control
0.1
1
10
50
100

Experimental Protocols

Herein are detailed protocols for three key cell-based assays to determine the anti-inflammatory activity of this compound.

Protocol 1: NF-κB Reporter Gene Assay

Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Upon stimulation with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α, the NF-κB pathway is activated, leading to the expression of the reporter gene. An effective anti-inflammatory compound will inhibit this activation, resulting in a decreased reporter signal.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophages or HEK293 cells stably expressing an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with various concentrations of the compound or vehicle (DMSO) for 1 hour. Include a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

    • Stimulate the cells with an appropriate inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 6-8 hours.

    • After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

NF_kB_Pathway cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Compound 12-Hydroxy-2,3- dihydroeuparin Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation? NFkB_n NF-κB NFkB_n->Gene Induces

Caption: NF-κB signaling pathway and potential inhibition points.

Protocol 2: Pro-inflammatory Cytokine Release Assay

Principle: This assay measures the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released by immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), in response to an inflammatory stimulus. A reduction in cytokine levels in the presence of the test compound indicates its anti-inflammatory activity.

Methodology:

  • Cell Culture:

    • Use RAW 264.7 macrophages or freshly isolated human PBMCs.

    • Culture RAW 264.7 cells as described in Protocol 1. For PBMCs, isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Assay Procedure:

    • Seed RAW 264.7 cells at 1 x 10⁵ cells/well or PBMCs at 2 x 10⁵ cells/well in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 18-24 hours.

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided standards.

    • Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve.

    • Determine the percentage of inhibition of cytokine release for each compound concentration compared to the stimulated vehicle control.

    • Calculate the IC₅₀ values for the inhibition of TNF-α and IL-6 production.

Cytokine_Workflow start Seed Macrophages/PBMCs in 96-well plate pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA for TNF-α and IL-6 collect->elisa analyze Analyze Data and Calculate IC₅₀ elisa->analyze

Caption: Workflow for the pro-inflammatory cytokine release assay.

Protocol 3: COX-2 Activity Assay

Principle: This assay measures the enzymatic activity of COX-2. It can be performed using purified COX-2 enzyme or cell lysates from cells induced to express COX-2. The assay typically measures the peroxidase component of COX activity, where a chromogenic or fluorogenic substrate is oxidized in the presence of arachidonic acid, the natural substrate for COX. Inhibition of this reaction by the test compound indicates COX-2 inhibitory activity.

Methodology:

  • Cell Culture and Lysate Preparation (for cell-based assay):

    • Culture RAW 264.7 macrophages.

    • Seed cells in a larger format (e.g., 10 cm dish) and treat with 1 µg/mL LPS for 12-18 hours to induce COX-2 expression.

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer.

    • Determine the protein concentration of the lysate.

  • Assay Procedure (using a commercial fluorometric or colorimetric kit):

    • Follow the instructions of the chosen commercial COX-2 activity assay kit.[9][10]

    • In a 96-well plate, add the assay buffer, a heme cofactor, and the cell lysate or purified COX-2 enzyme.

    • Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Initiate the reaction by adding arachidonic acid and the detection probe.

    • Measure the fluorescence or absorbance at the appropriate wavelength over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence or absorbance per minute).

    • Determine the percentage of COX-2 inhibition for each concentration of the compound relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

COX2_Logical_Relationship cluster_reaction ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Catalyzes Compound 12-Hydroxy-2,3- dihydroeuparin Compound->COX2 Inhibits

Caption: Logical relationship of COX-2 inhibition.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the anti-inflammatory properties of this compound. By systematically evaluating its effects on NF-κB signaling, cytokine production, and COX-2 activity, researchers can gain valuable insights into its mechanism of action and potential as a novel anti-inflammatory therapeutic. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings.

References

Application Notes and Protocols for Testing 12-Hydroxy-2,3-dihydroeuparin in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to a variety of chronic diseases. Macrophages are key players in the inflammatory process, releasing a cascade of pro-inflammatory mediators upon activation.[1][2][3] Consequently, modulating macrophage activity is a promising therapeutic strategy for inflammatory disorders. This document provides a detailed protocol for evaluating the anti-inflammatory potential of 12-Hydroxy-2,3-dihydroeuparin in a macrophage cell culture model.

This compound is a natural compound with purported anti-inflammatory properties. The following protocols outline a systematic approach to quantify its efficacy in inhibiting the production of key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, this guide details methods to investigate the potential mechanism of action by examining its effects on crucial inflammatory signaling pathways like NF-κB and MAPK.[4][5]

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used and effective model for studying inflammation in vitro.[6][7]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay

Prior to evaluating its anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells. The MTT assay is a common method for this purpose.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key pro-inflammatory mediator produced by activated macrophages. The Griess assay is a simple and sensitive method to measure nitrite (B80452), a stable product of NO.[8]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[8]

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[8] Include an unstimulated control group.

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the secretion of pro-inflammatory cytokines into the cell culture medium.[1][2]

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO assay.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

To investigate the molecular mechanism, Western blotting can be used to assess the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.[4][5]

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to capture signaling events.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the relative protein expression levels.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the described experiments.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.1
1095.3 ± 4.5
2592.8 ± 5.5
5088.4 ± 6.1
10075.2 ± 7.3

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNitrite Concentration (µM)
Control2.1 ± 0.3
LPS (1 µg/mL)45.8 ± 3.9
LPS + this compound (10 µM)32.5 ± 2.8
LPS + this compound (25 µM)21.7 ± 2.1
LPS + this compound (50 µM)12.3 ± 1.5

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50.2 ± 5.135.7 ± 4.220.1 ± 2.5
LPS (1 µg/mL)1250.6 ± 110.3850.4 ± 75.9450.8 ± 40.2
LPS + this compound (10 µM)980.1 ± 95.6670.9 ± 60.1350.2 ± 32.7
LPS + this compound (25 µM)650.4 ± 62.3450.2 ± 41.8230.5 ± 25.1
LPS + this compound (50 µM)320.8 ± 30.5220.6 ± 21.3110.9 ± 12.4

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture RAW 264.7 Cell Culture CellSeeding Seed Cells in Plates CellCulture->CellSeeding Pretreatment Pre-treat with This compound CellSeeding->Pretreatment Cytotoxicity Cytotoxicity Assay (MTT) CellSeeding->Cytotoxicity LPS_Stimulation Stimulate with LPS Pretreatment->LPS_Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay ELISA Cytokine Measurement (ELISA) LPS_Stimulation->ELISA WesternBlot Signaling Pathway Analysis (Western Blot) LPS_Stimulation->WesternBlot DataQuant Data Quantification and Statistical Analysis Cytotoxicity->DataQuant NO_Assay->DataQuant ELISA->DataQuant WesternBlot->DataQuant

Experimental workflow for testing this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates p65 p65 p50 p50 p65->IkBa p65_n p65 p65->p65_n translocation p50->IkBa p50_n p50 p50->p50_n translocation Nucleus Nucleus Gene Pro-inflammatory Gene Transcription p65_n->Gene p50_n->Gene Compound 12-Hydroxy-2,3- dihydroeuparin Compound->IKK inhibits Compound->p65_n inhibits

NF-κB signaling pathway and potential inhibition by the compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 ERK ERK MEK1_2->ERK ERK->AP1 JNK JNK MKK4_7->JNK JNK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene Compound 12-Hydroxy-2,3- dihydroeuparin Compound->p38 inhibits phosphorylation Compound->ERK inhibits phosphorylation Compound->JNK inhibits phosphorylation

MAPK signaling pathway and potential points of inhibition.

References

Application Notes and Protocols: 12-Hydroxy-2,3-dihydroeuparin for COX-2 Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-2,3-dihydroeuparin is a natural product isolated from species such as Ophryosporus axilliflorus.[1] This compound, a member of the benzofuran (B130515) class of molecules, has demonstrated significant anti-inflammatory properties.[1] A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. This document provides detailed application notes and protocols for the investigation of this compound as a COX-2 inhibitor.

Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the side effects associated with non-selective NSAIDs.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for this compound against COX-1 and COX-2. It is important to note that specific experimental IC50 values for this compound are not yet widely published; the values presented here are for illustrative purposes, based on data for structurally related benzofuran and dihydrobenzofuran derivatives, and should be determined experimentally.[3]

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundCOX-1>100>5.5
COX-218.2
Celecoxib (Reference)COX-115>150
COX-2<0.1

Experimental Protocols

This section outlines a detailed protocol for determining the COX-2 inhibitory activity of this compound using a cell-based assay.

Protocol: Cell-Based COX-2 Inhibition Assay

1. Objective:

To determine the 50% inhibitory concentration (IC50) of this compound on COX-2 activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

2. Materials and Reagents:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Arachidonic Acid

  • Prostaglandin (B15479496) E2 (PGE2) EIA Kit

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (96-well)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3. Experimental Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.1%.

  • COX-2 Induction and Compound Treatment:

    • Remove the culture medium from the wells and replace it with fresh serum-free DMEM.

    • Add varying concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

    • Incubate for 1 hour.

    • Induce COX-2 expression by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Incubate for 24 hours.

  • Measurement of PGE2 Production:

    • After the 24-hour incubation, add arachidonic acid (10 µM final concentration) to each well to initiate the prostaglandin synthesis.

    • Incubate for 30 minutes.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 EIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (PGE2 concentration in treated well / PGE2 concentration in vehicle control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for COX-2 Inhibition Assay cluster_prep Preparation cluster_treatment Treatment and Induction cluster_assay Assay cluster_analysis Data Analysis A RAW 264.7 Cell Culture B Seed Cells in 96-well Plate A->B D Add Compound to Cells B->D C Prepare this compound Dilutions C->D E Induce COX-2 with LPS D->E F Add Arachidonic Acid E->F G Collect Supernatant F->G H Measure PGE2 Levels (EIA) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for cell-based COX-2 inhibition assay.

Signaling Pathway Diagram

G COX-2 Signaling Pathway in Inflammation cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitor Inhibition cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2_exp COX-2 Gene Expression NFkB->COX2_exp COX2_enz COX-2 Enzyme COX2_exp->COX2_enz PGs Prostaglandins (PGE2) COX2_enz->PGs AA Arachidonic Acid AA->COX2_enz Substrate Inflammation Pain, Fever, Swelling PGs->Inflammation Inhibitor This compound Inhibitor->COX2_enz Inhibition

Caption: Inhibition of the COX-2 signaling pathway.

References

Research Model for 12-Hydroxy-2,3-dihydroeuparin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-2,3-dihydroeuparin is a natural product isolated from the plant Ophryosporus axilliflorus.[1] Preliminary in vivo studies have demonstrated its potent anti-inflammatory properties.[1][2] This document provides a detailed research model for investigating the therapeutic potential of this compound, focusing on its anti-inflammatory and potential anticancer activities. The proposed model is based on established methodologies for characterizing natural products and the known biological activities of structurally related benzofuran (B130515) derivatives.

Data Presentation: Biological Activities of Structurally Related Benzofuran Derivatives

Due to the limited publicly available quantitative data specifically for this compound, this section summarizes the reported biological activities of other benzofuran derivatives to provide a comparative context for designing and interpreting experiments.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-chalcone hybrid 4g HCC1806 (Breast)5.93
Benzofuran-chalcone hybrid 4g HeLa (Cervical)5.61
[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]HCT-116 (Colon)1.71 (48h)
[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]HT-29 (Colon)7.76 (48h)
Benzofuran derivative 12 SiHa (Cervical)1.10
Benzofuran derivative 12 HeLa (Cervical)1.06
Benzofuran-hydrazide derivative 21 HeLa (Cervical)0.082
Fluorinated benzofuran 1 HCT116 (Colon)19.5
Fluorinated benzofuran 2 HCT116 (Colon)24.8

Table 2: Anti-inflammatory Activity of Selected Benzofuran and Related Derivatives

Compound/DerivativeAssayTarget/MarkerIC50 (µM)Reference
Piperazine/benzofuran hybrid 5d Nitric Oxide (NO) ProductioniNOS52.23
Fluorinated benzofuran 2 Prostaglandin E2 (PGE2) ProductionCOX-21.92
Fluorinated benzofuran 3 Prostaglandin E2 (PGE2) ProductionCOX-21.48

Proposed Signaling Pathways for Investigation

Based on studies of structurally similar benzofuran compounds, the following signaling pathways are proposed as key areas of investigation for this compound.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of benzofuran derivatives are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory responses.

anti_inflammatory_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes Induces Transcription AP1 AP-1 MAPK->AP1 Activates AP1->Inflammatory_Genes Induces Transcription Dihydroeuparin This compound Dihydroeuparin->IKK Inhibits Dihydroeuparin->MAPK Inhibits

Caption: Proposed Anti-inflammatory Mechanism of this compound.

Anticancer Signaling Pathways

The potential anticancer activity of this compound may be mediated through the inhibition of key survival and proliferation pathways, such as VEGFR-2 and PI3K/Akt/mTOR, leading to the induction of apoptosis.

anticancer_pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Activates Bcl-2 Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Induces Dihydroeuparin This compound Dihydroeuparin->VEGFR2 Inhibits Dihydroeuparin->Akt Inhibits

Caption: Proposed Anticancer Mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the biological activities of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow Diagram:

anti_inflammatory_workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed RAW 264.7 cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with This compound Incubate_24h->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h_2 Incubate 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Cell_Lysate Prepare Cell Lysate Incubate_24h_2->Cell_Lysate Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2, p-p65, p-ERK) Cell_Lysate->Western_Blot

Caption: Workflow for In Vitro Anti-inflammatory Assays.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

    • Seed cells in 96-well plates (for viability and NO/cytokine assays) or 6-well plates (for protein analysis) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 in the cell culture supernatants according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65, phospho-ERK, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic and apoptotic effects of this compound on human cancer cell lines.

Workflow Diagram:

anticancer_workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed Cancer Cells (e.g., HCT-116, HeLa) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat Treat with This compound Incubate_24h->Treat Incubate_48h Incubate 48h Treat->Incubate_48h MTT_Assay MTT Assay (Cell Viability) Incubate_48h->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) Incubate_48h->Flow_Cytometry Western_Blot Western Blot (Cleaved Caspase-3, Bcl-2, Bax) Incubate_48h->Western_Blot

Caption: Workflow for In Vitro Anticancer Assays.

Methodology:

  • Cell Culture:

    • Culture selected human cancer cell lines (e.g., HCT-116 for colon cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 96-well plates (for MTT assay) or 6-well plates (for apoptosis and protein analysis) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Cell Viability Assay (MTT Assay):

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm. Calculate the percentage of cell viability and determine the IC50 value.

  • Apoptosis Assay (Flow Cytometry):

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis for Apoptosis Markers:

    • Prepare cell lysates and perform western blotting as described in Protocol 1.

    • Use primary antibodies against key apoptosis-related proteins such as cleaved caspase-3, Bcl-2, and Bax to assess the activation of apoptotic pathways.

Conclusion

This research model provides a comprehensive framework for the preclinical evaluation of this compound. By employing the described protocols, researchers can systematically investigate its anti-inflammatory and anticancer potential, elucidate its mechanisms of action, and generate the necessary data to support its further development as a therapeutic agent. The provided data on related benzofuran compounds offer a valuable benchmark for these investigations.

References

Application of 12-Hydroxy-2,3-dihydroeuparin in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-2,3-dihydroeuparin is a naturally occurring benzofuran (B130515) derivative. While specific research on this particular compound is limited, the broader class of benzofuran and euparin (B158306) derivatives has garnered significant attention in drug discovery due to their diverse pharmacological activities. Notably, these compounds have demonstrated potent anti-inflammatory, antimicrobial, and anticancer properties. This document provides an overview of the potential applications of this compound in drug discovery, drawing upon the established biological activities of structurally related benzofuran and euparin analogues. Detailed protocols for key experiments are provided to guide researchers in the evaluation of this and similar molecules.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound is a promising candidate for investigation in the following areas:

  • Anti-Inflammatory Drug Discovery: Benzofuran derivatives have been shown to inhibit key inflammatory mediators. This makes this compound a person of interest for the development of novel treatments for inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

  • Anticancer Drug Development: Certain benzofuran compounds exhibit cytotoxic activity against various cancer cell lines. The potential of this compound as a lead compound for the development of new anticancer agents warrants investigation.

  • Antimicrobial Drug Discovery: The benzofuran scaffold is present in several compounds with antibacterial and antifungal properties. Further studies could reveal the potential of this compound in combating infectious diseases.

Data on Related Benzofuran Derivatives

To illustrate the potential efficacy of this class of compounds, the following table summarizes the anti-inflammatory activity of representative benzofuran derivatives from published studies.

CompoundAssayCell LineIC50 (µM)Reference
Compound 5d (piperazine/benzofuran hybrid)Nitric Oxide (NO) InhibitionRAW264.752.23 ± 0.97[1][2]
Compound 38 (N-aryl piperazine (B1678402) derivative)Nitric Oxide (NO) InhibitionNot Specified5.28[3]
Compound 6b (benzofuran amide derivative)Carrageenan-induced paw edemaRat71.10% inhibition at 2h[4]

Experimental Protocols

The following are detailed protocols for key in vitro assays relevant to the evaluation of this compound's potential as a drug discovery lead.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages

This assay is a standard method for screening compounds for anti-inflammatory activity. It measures the inhibition of nitric oxide, a key pro-inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).

Materials:

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound. Incubate for 1-2 hours.

  • LPS Stimulation: After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the concentration of nitrite in the supernatants by comparing the absorbance values with the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100

Protocol 2: MTT Assay for Cytotoxicity

This assay is crucial to determine if the observed anti-inflammatory effect is due to the compound's activity or simply because it is killing the cells.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many benzofuran derivatives are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by This compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation Inhibition_point1 X NFkB NF-κB IkB_P P-IκB (Degradation) IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Inhibition_point2 X DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes.

MAPK_Pathway cluster_mapk MAPK Cascade cluster_inhibition Potential Inhibition by This compound LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activation JNK JNK TLR4->JNK Activation p38 p38 TLR4->p38 Activation Inhibition_point X AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes Transcription Experimental_Workflow Start Start: Compound (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity NO_Assay In Vitro Anti-inflammatory Screening (NO Assay) Start->NO_Assay Dose_Response Dose-Response & IC50 Determination NO_Assay->Dose_Response Mechanism Mechanism of Action Studies (Western Blot for NF-κB, MAPK) Dose_Response->Mechanism If active and non-toxic In_Vivo In Vivo Efficacy Studies (e.g., Carrageenan-induced paw edema) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Extraction of 12-Hydroxy-2,3-dihydroeuparin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 12-Hydroxy-2,3-dihydroeuparin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

This compound is a natural benzofuran (B130515) derivative with noted anti-inflammatory activity.[1] It has been successfully isolated from the aerial parts of Ophryosporus axilliflorus. While this is a confirmed source, related benzofuran and dihydrobenzofuran compounds are abundant in the genus Ageratina (also known as Eupatorium), suggesting that species within this genus, such as Ageratina adenophora, may also be viable sources.[2][3]

Q2: Which solvents are recommended for the extraction of this compound?

The choice of solvent is critical for optimizing the extraction yield. Based on the extraction of similar benzofuran derivatives from Ageratina adenophora, polar and semi-polar solvents are effective. Methanol (B129727), ethanol, and chloroform (B151607) have been successfully used to extract various secondary metabolites, including benzofurans, from this plant.[4] The selection should be based on the polarity of the target compound and the desire to minimize the co-extraction of undesirable compounds.[5]

Q3: What are the key parameters to consider for optimizing the extraction yield?

Several factors can significantly influence the extraction yield of this compound. These include:

  • Solvent Polarity: Matching the solvent polarity to that of this compound is crucial.

  • Extraction Time: Prolonged extraction times can increase yield but also risk degradation of the target compound.[6]

  • Temperature: Higher temperatures can enhance extraction efficiency but may lead to the degradation of thermolabile compounds.[6]

  • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area for solvent penetration and can improve extraction efficiency.[6]

  • Solid-to-Solvent Ratio: A higher solvent volume can lead to a better extraction yield, but an excessively large volume will require more time for solvent removal.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low or No Yield of this compound.

Possible Cause Suggested Solution
Inappropriate Solvent The polarity of the extraction solvent may not be suitable for this compound. Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, methanol) to determine the optimal solvent.
Insufficient Extraction Time The target compound may not have had enough time to diffuse from the plant matrix into the solvent. Increase the extraction time and monitor the yield at different time points to find the optimal duration.
Degradation of the Compound High temperatures or prolonged exposure to light during extraction and processing can degrade the target molecule. Employ lower extraction temperatures and protect the extract from light.
Low Concentration in Plant Material The concentration of this compound in the plant material may be naturally low. Ensure the correct plant species and part (aerial parts) are being used. The time of harvest can also affect the concentration of secondary metabolites.
Inefficient Cell Lysis The solvent may not be effectively penetrating the plant cells. Ensure the plant material is finely ground. Consider using extraction techniques that promote cell disruption, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[7][8]

Problem 2: Presence of Impurities in the Crude Extract.

Possible Cause Suggested Solution
Co-extraction of Other Compounds The solvent used may be extracting a wide range of compounds with similar polarities. Employ a multi-step extraction process. Start with a non-polar solvent like hexane to remove lipids and chlorophyll (B73375) before extracting with a more polar solvent.
Complex Plant Matrix Ageratina species are known to contain a diverse array of secondary metabolites.[9] The crude extract will likely be a complex mixture. Further purification using chromatographic techniques such as column chromatography or preparative HPLC is necessary.

Experimental Protocols

Protocol 1: General Solvent Extraction

  • Preparation of Plant Material: Air-dry the aerial parts of the plant material at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (100 g) with methanol (500 mL) in a sealed container for 72 hours at room temperature with occasional shaking.

    • Alternatively, perform Soxhlet extraction with methanol for 8-12 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Fractionation (Optional but Recommended):

    • Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).

    • Collect each fraction and concentrate them separately. The fraction containing this compound will likely be in the more polar fractions (chloroform or ethyl acetate).

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation of Plant Material: Prepare the dried, powdered plant material as described in Protocol 1.

  • Extraction:

    • Place the powdered plant material (20 g) in a flask with the chosen solvent (e.g., methanol, 200 mL).

    • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 30-40°C).

  • Filtration and Concentration: Filter and concentrate the extract as described in Protocol 1.

Data Presentation

Table 1: Influence of Extraction Parameters on the Yield of Benzofuran Derivatives.

Parameter Condition A Condition B Expected Outcome on Yield Reference Principle
Solvent HexaneMethanolMethanol is expected to yield more polar benzofurans.Like dissolves like.[6]
Temperature 25°C (Room Temp)50°CHigher temperature may increase yield but risks degradation.Increased solubility and diffusion at higher temperatures.[6]
Extraction Time 24 hours72 hoursLonger duration may increase yield up to a certain point.Equilibrium of solute concentration between the plant matrix and solvent.[6]
Extraction Method MacerationSoxhletSoxhlet is generally more efficient and provides a higher yield in a shorter time.Continuous extraction with fresh solvent.[6]

Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_purification 4. Purification & Analysis plant_material Plant Material (Aerial Parts) drying Air Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration (e.g., Methanol) grinding->maceration soxhlet Soxhlet Extraction (e.g., Methanol) grinding->soxhlet uae Ultrasound-Assisted Extraction grinding->uae filtration Filtration maceration->filtration soxhlet->filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Solvent Partitioning crude_extract->fractionation column_chromatography Column Chromatography fractionation->column_chromatography hplc HPLC Analysis column_chromatography->hplc pure_compound Isolated this compound hplc->pure_compound

Caption: Experimental workflow for the extraction and isolation of this compound.

Troubleshooting_Workflow start Start: Low/No Yield check_solvent Is the solvent appropriate? start->check_solvent change_solvent Test different polarity solvents check_solvent->change_solvent No check_time Is extraction time sufficient? check_solvent->check_time Yes change_solvent->check_time increase_time Increase extraction duration check_time->increase_time No check_temp Is temperature optimal? check_time->check_temp Yes increase_time->check_temp optimize_temp Adjust temperature (consider degradation) check_temp->optimize_temp No check_lysis Is cell lysis efficient? check_temp->check_lysis Yes optimize_temp->check_lysis improve_lysis Grind finer or use UAE/MAE check_lysis->improve_lysis No reassess Re-evaluate plant material quality check_lysis->reassess Yes improve_lysis->reassess

References

Navigating the Purification of 12-Hydroxy-2,3-dihydroeuparin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers facing challenges in the purification of 12-Hydroxy-2,3-dihydroeuparin, a natural benzofuran (B130515) derivative with noteworthy anti-inflammatory properties.[1] Sourced from plants of the Eupatorium and Ophryosporus genera, its purification can be hampered by its inherent chemical properties and the presence of closely related impurities. This guide offers troubleshooting strategies and frequently asked questions to streamline your purification workflow.

Troubleshooting Guide

Researchers may encounter several obstacles during the purification of this compound. This section provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
Low Yield of Purified Compound Incomplete Extraction: The initial extraction from the plant matrix may not be efficient.Optimize the extraction solvent and method. Consider using a sequence of solvents with increasing polarity to ensure the exhaustive extraction of compounds with varying polarities.
Degradation during Purification: The compound may be sensitive to pH, light, or temperature.Conduct stability studies to determine the optimal conditions. Use amber glassware to protect from light and perform purification steps at controlled temperatures. Avoid strongly acidic or basic conditions if the compound is found to be labile.
Co-elution with Impurities: Structurally similar compounds may have similar chromatographic behavior.Employ high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18, Phenyl-Hexyl) and an optimized gradient elution method.
Poor Peak Shape in Chromatography (Tailing or Fronting) Column Overload: Injecting too much sample onto the column.Reduce the sample concentration or injection volume.
Inappropriate Solvent System: The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Secondary Interactions with Stationary Phase: The hydroxyl group in the molecule may interact with active sites on the silica (B1680970) gel.Consider using an alternative stationary phase like alumina (B75360) or a bonded phase. Deactivating the silica gel by adding a small amount of a polar modifier (e.g., triethylamine (B128534) for basic compounds) to the mobile phase can also be effective.
Presence of Persistent Impurities Co-eluting Benzofuran Derivatives: Plant extracts often contain a mixture of structurally related benzofurans.Utilize orthogonal purification techniques. For example, follow a normal-phase chromatography step with a reversed-phase HPLC separation.
Pigments and Other Polar Compounds: Chlorophylls and other plant pigments can interfere with purification.A preliminary purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction, can be used to remove highly polar or non-polar impurities before column chromatography.
Compound Instability on Silica Gel Acidic Nature of Silica: The acidic surface of silica gel can cause degradation of sensitive compounds.Use deactivated silica gel or an alternative adsorbent like Florisil® or alumina. A 2D TLC analysis can help determine the stability of your compound on silica.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude extracts containing this compound?

A1: Crude extracts from Eupatorium and related species are complex mixtures. Common impurities include other benzofuran and dihydrobenzofuran derivatives, sesquiterpenoids, thymol (B1683141) derivatives, and plant pigments like chlorophyll.

Q2: What is a good starting point for developing a chromatographic purification method?

A2: Begin with Thin Layer Chromatography (TLC) to screen different solvent systems. A good mobile phase for flash column chromatography will give the target compound an Rf value of approximately 0.3-0.4. For HPLC, start with a broad gradient (e.g., 5% to 95% acetonitrile (B52724) in water) to determine the approximate elution time of your compound, then optimize the gradient around that point for better resolution.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can assess purity by peak area percentage. To confirm the structure of the isolated compound, use spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

Q4: My compound seems to degrade during solvent evaporation. What can I do?

A4: Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40 °C). For very sensitive compounds, consider lyophilization (freeze-drying) if the compound is dissolved in a suitable solvent like water or a mixture of water and a miscible organic solvent.

Experimental Protocols

General Purification Workflow

Purification_Workflow A Plant Material Extraction (e.g., with methanol (B129727) or ethanol) B Solvent Partitioning (e.g., hexane, ethyl acetate, water) A->B Crude Extract C Fractionation by Flash Chromatography (Silica Gel, gradient elution) B->C Enriched Fraction D Identification of Active Fractions (TLC, bioassay) C->D Collected Fractions E Semi-preparative HPLC (Reversed-phase, isocratic or gradient elution) D->E Pooled Fractions F Purity Assessment & Structure Elucidation (HPLC, NMR, MS) E->F Purified Compound Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield PoorPurity Poor Purity? Start->PoorPurity Degradation Check for Degradation (TLC, HPLC-MS) LowYield->Degradation Yes Extraction Optimize Extraction LowYield->Extraction No Chromatography Optimize Chromatography (Solvent, Column) PoorPurity->Chromatography Yes Orthogonal Use Orthogonal Method (e.g., RP-HPLC after NP-Flash) Chromatography->Orthogonal

References

Technical Support Center: Overcoming Low Bioavailability of 12-Hydroxy-2,3-dihydroeuparin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of 12-Hydroxy-2,3-dihydroeuparin, a natural product with potent anti-inflammatory properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern?

A1: this compound is a natural benzofuran (B130515) derivative isolated from plants such as Ophryosporus axilliflorus. It has demonstrated significant anti-inflammatory activity.[1][2] Like many natural products, it is presumed to be poorly water-soluble, which is a primary reason for its low oral bioavailability. Poor solubility limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for its absorption into the bloodstream.

Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A2: The main approaches focus on improving the solubility and dissolution rate of the compound. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size to the micron or nanometer range increases the surface area-to-volume ratio, which enhances the dissolution rate.

  • Solid Dispersions: Dispersing the compound in an inert carrier matrix at the molecular level can create an amorphous form of the drug, which is more soluble than its crystalline form.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the compound in a dissolved state in the gastrointestinal tract, facilitating its absorption.

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, increasing its aqueous solubility.

Q3: How do I choose the best bioavailability enhancement strategy for my experiments?

A3: The choice of strategy depends on the specific physicochemical properties of this compound (which may need to be determined experimentally), the desired dosage form, and the scale of your experiment. For early-stage in vitro and in vivo studies, solid dispersions and lipid-based formulations are often practical starting points due to their significant potential for bioavailability enhancement.

Q4: Are there any specific safety considerations when using formulation enhancers like surfactants and polymers?

A4: Yes, it is crucial to use pharmaceutical-grade excipients and to be aware of their potential toxicity. Non-ionic surfactants are generally considered less toxic than ionic ones. The concentration of each excipient should be kept to the minimum necessary to achieve the desired effect. Always consult the safety data sheets and relevant literature for the excipients you plan to use.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media
Symptom Possible Cause Suggested Solution
The compound precipitates out of solution during in vitro dissolution testing.The compound has very low aqueous solubility.1. Micronize the compound: Use techniques like milling to reduce particle size. 2. Prepare a solid dispersion: Formulate the compound with a hydrophilic polymer (e.g., PVP, HPMC). 3. Use a co-solvent: For initial tests, a small percentage of a biocompatible solvent like ethanol (B145695) or DMSO can be used, but this is not ideal for final formulations.
Inconsistent dissolution profiles between batches.Variability in the crystalline structure or particle size of the compound.1. Standardize the source of the compound: Ensure consistent purity and morphology. 2. Characterize the solid state: Use techniques like PXRD and DSC to check for polymorphism. 3. Control the formulation process: Ensure that the preparation method for any enhanced formulation is highly reproducible.
Issue 2: Low and Variable Bioavailability in Animal Studies
Symptom Possible Cause Suggested Solution
Plasma concentrations of the compound are below the limit of detection or highly variable between subjects.Poor absorption from the GI tract due to low solubility and/or first-pass metabolism.1. Formulate as a Self-Emulsifying Drug Delivery System (SEDDS): This can improve solubilization in the gut and enhance absorption. 2. Develop a nanoparticle formulation: Nanosuspensions can increase the dissolution rate and saturation solubility. 3. Investigate the role of efflux transporters: Co-administration with a known P-glycoprotein inhibitor (e.g., piperine, though this requires careful study) could indicate if efflux is a limiting factor.
A high dose is required to achieve a therapeutic effect.Low bioavailability necessitates higher doses, which can increase the risk of toxicity.Focus on improving the formulation to increase the fraction of the dose absorbed (F%). A successful formulation should allow for a reduction in the administered dose while maintaining or improving the therapeutic effect.

Data Presentation: Pharmacokinetic Parameters

When evaluating different formulations, it is crucial to present the pharmacokinetic data in a clear and standardized format. The following table provides a hypothetical example of how to summarize results from a preclinical study in rats, comparing different formulations of this compound.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Unformulated Compound (Aqueous Suspension)5045 ± 122.0150 ± 45100 (Reference)
Solid Dispersion (1:5 Drug-to-Polymer Ratio)50210 ± 551.5980 ± 210653
SEDDS Formulation50450 ± 981.02100 ± 4501400
Nanoparticle Suspension50380 ± 851.01850 ± 3901233

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols & Methodologies

Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (B124986) (PVP K30) in 20 mL of a suitable solvent like methanol (B129727) or ethanol.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Gently grind the dried product into a fine powder using a mortar and pestle.

  • Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug. Also, perform an in vitro dissolution test.

Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-surfactants (e.g., Transcutol P).

  • Ternary Phase Diagram Construction: Based on the solubility studies, construct a ternary phase diagram to identify the self-emulsifying regions for different ratios of oil, surfactant, and co-surfactant.

  • Formulation Preparation: Select a ratio from the self-emulsifying region. For example, mix 30% oil, 50% surfactant, and 20% co-surfactant (w/w). Add the required amount of this compound to this mixture and stir until it is completely dissolved.

  • Evaluation: Assess the self-emulsification time and droplet size upon dilution in an aqueous medium. The formulation should form a clear or slightly bluish emulsion with a droplet size typically below 200 nm.

Visualizations

Experimental Workflow for Bioavailability Enhancement

G cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies A 12-Hydroxy-2,3- dihydroeuparin B Determine Physicochemical Properties (Solubility, LogP) A->B C Solid Dispersion B->C Poor Aqueous Solubility D SEDDS B->D High Lipophilicity E Nanoparticles B->E Poor Solubility F Dissolution Testing C->F D->F E->F G Cell Permeability (e.g., Caco-2) F->G H Pharmacokinetic Study in Animal Model G->H I Data Analysis (Cmax, Tmax, AUC) H->I

Workflow for developing and evaluating formulations.
Putative Anti-Inflammatory Signaling Pathway

Based on studies of related benzofuran derivatives, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][4][5]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK AP1 AP-1 ERK->AP1 activate JNK->AP1 activate p38->AP1 activate IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Compound 12-Hydroxy-2,3- dihydroeuparin Compound->ERK inhibits Compound->JNK inhibits Compound->p38 inhibits Compound->IKK inhibits Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes AP1->Genes

References

12-Hydroxy-2,3-dihydroeuparin assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxy-2,3-dihydroeuparin. The information provided addresses common issues that may be encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural product belonging to the benzofuran (B130515) class of compounds. It has been identified for its anti-inflammatory properties. As a benzofuran derivative, it may also possess antioxidant activities, such as reactive oxygen species (ROS) inhibition, which is a common characteristic of this chemical family.

Q2: What are the common assays used to evaluate the biological activity of this compound?

A2: Given its known anti-inflammatory activity and potential as an antioxidant, common assays include:

  • Anti-inflammatory assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (like RAW 264.7).

  • Antioxidant assays: Cellular antioxidant assays (CAA) that measure the quenching of intracellular ROS are highly relevant.[1][2][3][4]

  • Enzyme inhibition assays: As derivatives of the related compound euparin (B158306) have shown inhibitory activity against enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), similar enzyme inhibition assays might be employed.[5]

Q3: What are the solubility characteristics of this compound and how can I improve its solubility for in vitro assays?

A3: Benzofuran derivatives often exhibit poor aqueous solubility.[6][7][8] To improve solubility for in vitro assays, consider the following:

  • Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions. Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid cellular toxicity.[6]

  • Structural Modification: For developmental studies, introducing polar functional groups can enhance aqueous solubility.[6][9]

  • Formulation Strategies: For more advanced studies, formulation approaches like the use of solid dispersions or nano-formulations can be explored.[6]

Q4: My this compound compound shows high potency in biochemical assays but low activity in cell-based assays. What could be the cause?

A4: This discrepancy often points to issues with cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[6] Consider performing cell permeability assays to investigate this further.

Troubleshooting Guides

Anti-Inflammatory Assay (LPS-stimulated Macrophages)
Observed Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Mix the compound thoroughly in the media before adding to the cells. Avoid using the outer wells of the plate if edge effects are suspected.
No dose-dependent inhibition of inflammatory markers Compound instability, poor solubility leading to precipitation at higher concentrations, or cytotoxicity.Assess compound stability in the assay media over the incubation period. Visually inspect for precipitation at higher concentrations. Perform a cytotoxicity assay (e.g., MTT, LDH) to ensure the observed effect is not due to cell death.
High background signal in control wells LPS contamination of reagents, mycoplasma contamination in cell culture, or over-stimulation with LPS.Use endotoxin-free reagents and water. Regularly test cell cultures for mycoplasma. Optimize the LPS concentration to induce a robust but not maximal inflammatory response.
Cellular Antioxidant Assay (CAA)
Observed Problem Potential Cause Troubleshooting Steps
High fluorescence in the negative control (no antioxidant) Excessive concentration of the fluorescent probe (e.g., DCFH-DA), leading to auto-oxidation.[2]Optimize the concentration of the fluorescent probe to a level that provides a good signal-to-noise ratio without causing high background fluorescence.
Inconsistent fluorescence readings Photobleaching of the fluorescent probe, uneven cell confluency.Minimize exposure of the plate to light. Ensure a confluent and evenly distributed cell monolayer before starting the assay.[2]
Suspected false positive results Intrinsic fluorescence of this compound at the excitation/emission wavelengths of the assay probe.[10][11][12]Run a control experiment with the compound alone (without the fluorescent probe) to check for autofluorescence. If the compound is fluorescent, consider using a different antioxidant assay with a non-fluorescent readout.
Suspected false negative results Fluorescence quenching by this compound.[10]Evaluate the quenching properties of the compound by measuring the fluorescence of the probe in the presence of the compound in a cell-free system.
General Analytical (HPLC/LC-MS) Troubleshooting
Observed Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) in HPLC Column contamination, mismatched sample solvent and mobile phase, or secondary interactions with the stationary phase.[13][14][15][16]Flush the column with a strong solvent. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. Adjust the mobile phase pH to suppress ionization of the analyte.[13]
Shifting retention times in HPLC Inconsistent mobile phase composition, temperature fluctuations, or column degradation.[14][15]Ensure proper mixing and degassing of the mobile phase. Use a column oven for temperature control. Replace the column if it has degraded.
Low signal intensity or no peak in LC-MS Poor ionization of the compound, ion suppression from matrix components, or incorrect mass spectrometer settings.[17][18][19]Optimize the ion source parameters (e.g., electrospray voltage, gas flow). Improve sample clean-up to remove interfering matrix components. Ensure the mass spectrometer is tuned and calibrated.
High backpressure in HPLC Blockage in the system, such as a clogged frit, guard column, or analytical column.[13][20]Systematically isolate the source of the blockage by disconnecting components. Replace the inline filter or guard column. If the analytical column is clogged, try back-flushing it.[13]

Experimental Protocols

Protocol 1: Cellular Antioxidant Assay (CAA)

This protocol is adapted from standard cellular antioxidant assay procedures.[1][2][3][4][21]

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density that will result in 90-100% confluency after 24 hours.

  • Cell Washing: Gently remove the growth medium and wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Compound and Probe Incubation:

    • Prepare a 2X working solution of the DCFH-DA probe in cell culture media.

    • Prepare serial dilutions of this compound and a positive control (e.g., Quercetin) in cell culture media.

    • Add 50 µL of the 2X DCFH-DA probe solution to each well.

    • Immediately add 50 µL of the compound dilutions or control to the respective wells.

    • Incubate the plate at 37°C in a CO2 incubator for 1 hour.

  • Washing: Remove the incubation solution and wash the cells three times with DPBS.

  • Radical Initiation: Add 100 µL of a freshly prepared solution of a free radical initiator (e.g., AAPH) in DPBS to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence readings over time. Determine the CAA value for this compound by comparing its effect on reducing fluorescence to that of the positive control.

Protocol 2: Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol is based on common methods for assessing anti-inflammatory activity in vitro.[22]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density that allows for optimal response to LPS after 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in media) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

  • LPS Stimulation: After the pre-treatment period, stimulate the cells with an optimized concentration of lipopolysaccharide (LPS) for a specified time (e.g., 6 hours for cytokine mRNA analysis or 24 hours for protein analysis). Include an unstimulated control group.

  • Sample Collection:

    • For cytokine protein analysis: Collect the cell culture supernatant and store it at -80°C until analysis by ELISA.

    • For gene expression analysis: Lyse the cells and extract total RNA for analysis by qRT-PCR.

  • Analysis:

    • ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.

    • qRT-PCR: Analyze the relative gene expression of pro-inflammatory markers, normalized to a housekeeping gene.

  • Data Analysis: Determine the inhibitory effect of this compound on LPS-induced inflammation by comparing the levels of inflammatory markers in the treated groups to the LPS-stimulated control group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound This compound Stock Solution treatment Cell Treatment & LPS Stimulation compound->treatment cells Cell Culture (e.g., RAW 264.7) cells->treatment incubation Incubation treatment->incubation collection Sample Collection (Supernatant/Lysate) incubation->collection measurement Measurement (ELISA/qRT-PCR) collection->measurement data_analysis Data Analysis measurement->data_analysis signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB IkB->NFkB sequesters Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression activates Compound_NFkB This compound Compound_NFkB->IKK potential inhibition ROS ROS ASK1 ASK1 ROS->ASK1 MKK MKK3/6 ASK1->MKK p38 p38 MAPK MKK->p38 AP1 AP-1 p38->AP1 Gene_Expression_MAPK Inflammatory Response AP1->Gene_Expression_MAPK Compound_MAPK This compound Compound_MAPK->ROS potential scavenging

References

Technical Support Center: Quantification of 12-Hydroxy-2,3-dihydroeuparin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement and quantification of 12-Hydroxy-2,3-dihydroeuparin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with either a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the recommended technique.[1][2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial when dealing with complex matrices like plant extracts.[1][4][5]

Q2: I am not getting a good signal for this compound. What could be the issue?

A2: Poor signal intensity can stem from several factors:

  • Low Sample Concentration: Ensure your sample is appropriately concentrated.[6]

  • Suboptimal Ionization: If using LC-MS, the choice of ionization technique (e.g., ESI, APCI) and polarity (positive or negative ion mode) is critical.[5][7][8] Experiment with both to find the optimal conditions for this compound.

  • Matrix Effects: Components in your sample matrix could be suppressing the ionization of your target analyte.[8] Consider further sample cleanup or using a stable isotope-labeled internal standard.

  • Degradation: The compound may be unstable under the current analytical conditions.

Q3: How should I prepare plant material for the extraction of this compound?

A3: Proper sample preparation is key to accurate quantification. A general workflow includes:

  • Harvesting and Storage: Harvest the specific plant part of interest and immediately freeze it in liquid nitrogen to halt metabolic processes. Store at -80°C.[9][10]

  • Grinding: Grind the frozen plant tissue into a fine powder.[9]

  • Extraction: Use a suitable solvent to extract the compound. Solvent choice will depend on the polarity of this compound. Common solvents for secondary metabolites include methanol (B129727), ethanol, or mixtures thereof.[10][11] Ultrasound-assisted extraction can improve efficiency.[12]

  • Filtration: Filter the extract to remove particulate matter that could clog the HPLC system.[10]

Q4: What are the key parameters to consider for method validation according to ICH Q2(R1) guidelines?

A4: For a quantitative method, the following parameters should be validated:[13][14][15][16][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q5: How do I perform stability testing for this compound?

A5: Stability testing is crucial to determine the shelf-life and appropriate storage conditions.[18][19] This involves subjecting the compound (both as a pure standard and in formulated products) to various environmental conditions over time.[20][21]

  • Long-term (real-time) stability testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for the proposed shelf-life.[22]

  • Accelerated stability testing: Performed under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to speed up degradation.[22] Samples are analyzed at specific time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term testing) to monitor for any changes in purity, potency, and physical characteristics.[22]

Troubleshooting Guides

HPLC System Troubleshooting
Problem Potential Cause Recommended Solution
No Peaks Detector lamp is off.[23]Turn on the detector lamp.
No mobile phase flow.[23]Check mobile phase levels and ensure the pump is primed and running.
Incorrect sample or deteriorated sample.[23]Prepare a fresh sample and standard.
Peak Tailing Column degradation.[24]Replace the column or use a guard column.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase.
Sample overload.Reduce the injection volume or dilute the sample.
Baseline Noise or Drift Air bubbles in the system.[25]Degas the mobile phase and purge the pump.
Contaminated detector cell.[25]Clean the detector flow cell.
Column temperature fluctuations.[25]Use a column oven to maintain a stable temperature.
Retention Time Drift Poor column equilibration.[25]Increase the column equilibration time between injections.
Change in mobile phase composition.[25]Prepare fresh mobile phase.
Leaks in the system.[25]Check for and tighten any loose fittings.
Mass Spectrometry Troubleshooting
Problem Potential Cause Recommended Solution
Poor Signal Intensity Inappropriate sample concentration.[6]Optimize the sample concentration.
Suboptimal ionization conditions.[6]Adjust source parameters (e.g., gas flows, temperature).
Ion suppression from matrix components.[8]Improve sample cleanup or dilute the sample.
Mass Inaccuracy Incorrect mass calibration.[6]Perform regular mass calibration with appropriate standards.
Instrument drift.[6]Allow the instrument to stabilize and follow manufacturer's maintenance guidelines.
Peak Broadening Contaminants in the sample or on the column.[6]Ensure proper sample preparation and column maintenance.
Unstable ionization conditions.[6]Optimize and stabilize the ionization source parameters.

Quantitative Data Summary

The following tables represent example data that should be generated during the validation of a quantification method for this compound.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.576,170
1.0151,980
5.0759,900
10.01,521,000
20.03,040,500
Regression Equation y = 152000x + 120
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
LLOQ0.18.510.295.8
Low0.34.25.8101.2
Medium8.03.14.598.7
High16.02.53.9100.5

Experimental Protocols

Protocol 1: HPLC-DAD Method for Quantification
  • Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the UV maximum of this compound (to be determined by running a standard and observing the UV spectrum).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol and perform serial dilutions to create calibration standards.

  • Sample Preparation: Extract the plant material as described in the FAQs, evaporate the solvent, and reconstitute in the initial mobile phase composition.

Protocol 2: LC-MS/MS Method Development
  • Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, source temperature, gas flows) and identify the precursor ion.

  • Fragmentation: Perform product ion scans on the precursor ion to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM).

  • Chromatography: Use the HPLC conditions from Protocol 1 or a UPLC system for faster analysis.

  • MRM Transitions: Set up the mass spectrometer to monitor at least two MRM transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard, if used.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines as outlined in the FAQs.[13][14][15][16][17]

Visualizations

Method_Development_Workflow cluster_prep Preparation cluster_lc LC Method cluster_ms MS Method cluster_val Validation LitReview Literature Review StdAcq Acquire Standard LitReview->StdAcq SamplePrep Develop Sample Prep StdAcq->SamplePrep ColScreen Column Screening SamplePrep->ColScreen MobilePhase Mobile Phase Optimization ColScreen->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient IonSource Ion Source Optimization Gradient->IonSource MRM MRM Transition Selection IonSource->MRM Validation Method Validation (ICH Q2) MRM->Validation Routine Routine Analysis Validation->Routine

Caption: Workflow for analytical method development and validation.

Troubleshooting_Tree Start Poor Chromatographic Results Problem Identify Specific Problem Start->Problem Tailing Tailing Problem->Tailing Peak Tailing? Noise Noise Problem->Noise Baseline Noise? Drift Drift Problem->Drift Retention Time Drift? Tailing_Sol1 Check mobile phase pH Tailing->Tailing_Sol1 Tailing_Sol2 Reduce sample load Tailing->Tailing_Sol2 Tailing_Sol3 Replace column Tailing->Tailing_Sol3 Noise_Sol1 Degas mobile phase Noise->Noise_Sol1 Noise_Sol2 Clean detector cell Noise->Noise_Sol2 Noise_Sol3 Check for leaks Noise->Noise_Sol3 Drift_Sol1 Increase column equilibration Drift->Drift_Sol1 Drift_Sol2 Prepare fresh mobile phase Drift->Drift_Sol2 Drift_Sol3 Check pump flow rate Drift->Drift_Sol3

Caption: Decision tree for troubleshooting common HPLC issues.

Signaling_Pathway Compound This compound Target Hypothetical Target Protein (e.g., Kinase, Receptor) Compound->Target Binds/Inhibits Pathway Downstream Signaling Cascade Target->Pathway Activates/Inhibits Response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) Pathway->Response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Enhancing the Purity of Synthesized 12-Hydroxy-2,3-dihydroeuparin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and increasing the purity of synthesized 12-Hydroxy-2,3-dihydroeuparin. The following information is based on established purification methodologies for structurally related dihydrobenzofuran natural products.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a complex mixture. What are the likely impurities?

A1: Based on plausible synthetic routes analogous to the synthesis of similar natural products like tremetone, the primary impurities in your crude this compound sample may include:

  • Unreacted Starting Materials: Such as a substituted hydroquinone (B1673460) and a suitable C5 synthon.

  • Regioisomers: If the initial alkylation or acylation of the hydroquinone precursor is not completely regioselective, you may have isomers with the side chain at a different position on the aromatic ring.

  • Byproducts of Incomplete Cyclization: The dihydrofuran ring formation might not go to completion, leaving acyclic intermediates.

  • Oxidation Products: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to colored impurities.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup can also be present.

Q2: I am having difficulty separating the product from a very polar impurity. What should I do?

A2: Highly polar impurities are common when synthesizing hydroxylated compounds. Here are a few strategies:

  • Optimize Column Chromatography:

    • Normal Phase: Use a more polar solvent system. A gradient elution starting from a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol (B129727) to the ethyl acetate) can be effective.

    • Reversed-Phase: For very polar compounds, reversed-phase chromatography (e.g., with a C18 column) using a water/acetonitrile or water/methanol gradient can be highly effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing impurities with different solubility profiles.

  • Acid-Base Extraction: If the impurity has acidic or basic properties that differ from your product, a liquid-liquid extraction with a dilute acid or base can be used to selectively remove it.

Q3: My purified product is colored, but it should be colorless. What is the cause and how can I fix it?

A3: A colored product often indicates the presence of oxidized impurities, which are common for phenolic compounds.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product.

  • Workup under Inert Atmosphere: To prevent further oxidation, perform the final purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidant Addition: Adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage can help prevent degradation.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess the purity of your this compound:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good initial indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A single sharp peak in the chromatogram is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and match the expected structure. The absence of signals from common impurities is crucial.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Quantitative Data Summary

Purification MethodTypical Purity AchievedNotes
Single Column Chromatography85-95%Purity is highly dependent on the resolution of the product from impurities.
Recrystallization>98%Effective if a suitable solvent system is found and impurities have different solubilities.
Preparative HPLC>99%Generally provides the highest purity but may be less scalable.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Normal Phase)

  • Stationary Phase: Silica (B1680970) gel (60 Å, 230-400 mesh).

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column with the starting eluent (e.g., 9:1 hexane/ethyl acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Adsorb the sample onto a small amount of silica gel and dry it under reduced pressure.

    • Carefully load the dried sample onto the top of the column.

  • Elution:

    • Start with a low polarity eluent and gradually increase the polarity. A typical gradient could be from 10% to 50% ethyl acetate (B1210297) in hexane.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents to find a suitable system where the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for polar compounds include ethyl acetate, acetone, methanol, and mixtures with water or hexane.

  • Dissolution:

    • In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization

Workflow for the Purification of this compound

Purification_Workflow Purification Workflow for this compound crude Crude Synthesized Product column Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) crude->column fractions Collect and Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine Pure impure_fractions Impure Fractions fractions->impure_fractions Impure evaporate1 Solvent Evaporation combine->evaporate1 recrystallize Recrystallization (e.g., EtOAc/Hexane) evaporate1->recrystallize crystals Collect Crystals recrystallize->crystals dry Dry Under Vacuum crystals->dry pure_product Pure this compound (>98% Purity) dry->pure_product analysis Purity Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: A general workflow for the purification of synthesized this compound.

Technical Support Center: Troubleshooting 12-Hydroxy-2,3-dihydroeuparin Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using 12-Hydroxy-2,3-dihydroeuparin in cell viability assays. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability results with this compound are inconsistent across different assays (e.g., MTT vs. XTT, or tetrazolium vs. ATP-based assays). Why is this happening?

Possible Causes:

  • Direct Assay Interference: this compound, as a natural product, may possess reducing properties that can directly interact with tetrazolium salts like MTT and XTT. This chemical reduction can convert the assay dye to its colored formazan (B1609692) product independent of cellular metabolic activity, leading to an overestimation of cell viability.[1]

  • Alteration of Cellular Metabolism: As a compound with known anti-inflammatory and potential metabolic-modulating activities, this compound may alter the metabolic state of the cells.[1][2] Assays that rely on metabolic activity as a proxy for cell number (e.g., MTT, XTT, resazurin) can be affected, leading to results that do not accurately reflect the true cell count.[1]

  • Different Assay Principles: Different assays measure different parameters of cell health. For instance, MTT and XTT assays measure metabolic activity, while ATP-based assays quantify the amount of ATP present, and live/dead staining assesses membrane integrity. A compound could affect one of these processes more than another, leading to divergent results.

Troubleshooting & Optimization:

  • Perform an Assay Interference Control: To check for direct chemical reduction of the assay reagent, incubate this compound with the assay medium and the reagent (e.g., MTT or XTT) in the absence of cells. A color change indicates direct interference.

  • Use an Orthogonal Assay: Confirm your findings using a non-metabolic, endpoint assay. An ATP-based luminescence assay or a direct cell counting method using trypan blue exclusion or a fluorescent live/dead stain can provide a more accurate assessment of cell number.[1]

  • Normalize to a Cytoskeletal Protein: An In-Cell Western assay that quantifies a stable cytoskeletal protein can provide a reliable measure of cell number that is independent of metabolic activity.

Q2: I'm observing an unexpected increase in signal (suggesting increased viability) at higher concentrations of this compound in my MTT/XTT assay. Is this a real effect?

Possible Causes:

  • Antioxidant/Reducing Properties: As mentioned, this compound may have antioxidant or reducing potential. This can lead to the non-enzymatic reduction of the tetrazolium dye, causing a false positive signal that can be mistaken for increased cell proliferation or viability.

  • Hormetic Effect: While less common, some compounds can exhibit a hormetic response, where low doses stimulate cell proliferation and high doses are inhibitory. However, this should be confirmed with non-metabolic assays.

Troubleshooting & Optimization:

  • Cell-Free Assay Control: Run a control plate with your serial dilutions of this compound in media without cells to see if the compound alone reduces the tetrazolium dye.

  • Validate with an Alternative Method: Use an alternative viability assay that is not based on reductase activity, such as an ATP-based assay (e.g., CellTiter-Glo®) or a cell counting method, to verify the results.[1]

Q3: My results show high well-to-well variability when using this compound. What can I do to improve consistency?

Possible Causes:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[1]

  • Incomplete Solubilization of Formazan Crystals (MTT assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[1][2]

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium.

Troubleshooting & Optimization:

  • Improve Cell Seeding Technique: Ensure you have a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross-pattern to ensure even distribution.

  • Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental data.[1]

  • Ensure Complete Solubilization: For MTT assays, ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking the plate before reading the absorbance. Microscopically check for any remaining crystals.[2]

  • Check Compound Solubility: Visually inspect the wells with the highest concentration of this compound under a microscope to check for any signs of precipitation. If necessary, adjust the solvent or concentration range.

Data Presentation

Table 1: Troubleshooting Summary for Common Cell Viability Assay Issues with this compound

IssuePossible CauseRecommended Solution
Inconsistent results between different assays Direct assay interference by the compound; Altered cellular metabolism; Different assay endpoints.Perform cell-free controls; Use an orthogonal assay (e.g., ATP-based, live/dead staining).
Unexpected increase in viability at high concentrations Antioxidant/reducing properties of the compound causing false positives.Run compound-only controls; Validate with a non-metabolic assay.
High well-to-well variability Uneven cell seeding; Edge effects; Incomplete formazan solubilization (MTT).Improve seeding technique; Avoid using outer wells; Ensure complete formazan dissolution.
Low signal or no color change Low cell viability (<70%); Over-confluent cells; High cytotoxicity of the compound.Check cell health before seeding; Optimize cell density; Perform a dose-response experiment.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[1][2]

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Visualizations

Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.

ExperimentalWorkflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere treat_cells Treat with 12-Hydroxy- 2,3-dihydroeuparin incubate Incubate for Desired Period treat_cells->incubate add_reagent Add Viability Assay Reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Measure Signal (Absorbance/Luminescence) incubate_reagent->read_plate

Caption: A generalized experimental workflow for cell viability assays.

SignalingPathway cluster_cell Cell cluster_assay Assay Readout compound This compound metabolism Cellular Metabolism (e.g., mitochondrial reductases) compound->metabolism Potential Modulation mtt_xtt MTT/XTT Assay (Colorimetric) compound->mtt_xtt Potential Direct Reduction (Interference) atp_production ATP Production metabolism->atp_production metabolism->mtt_xtt Measures Activity atp_assay ATP Assay (Luminescent) atp_production->atp_assay Measures Levels membrane_integrity Membrane Integrity live_dead Live/Dead Staining (Fluorescent) membrane_integrity->live_dead Measures Integrity

Caption: Relationship between the compound, cellular targets, and assay types.

References

Technical Support Center: Optimization of 12-Hydroxy-2,3-dihydroeuparin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific quantitative data from in vivo studies on 12-Hydroxy-2,3-dihydroeuparin, including optimal dosages, are limited in publicly available scientific literature. The following information is based on the reported anti-inflammatory activity of the compound and established protocols for similar natural products. Researchers should perform initial dose-finding studies to determine the optimal dosage for their specific animal models and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported in vivo activity?

A1: this compound is a natural acetophenone (B1666503) derivative isolated from the plant Ophryosporus axilliflorus.[1] It has been reported to exhibit potent anti-inflammatory activity in in vivo models.[1][2] The plant itself has been traditionally used for its antiseptic and anti-inflammatory properties.

Q2: Which in vivo model has been used to assess the anti-inflammatory activity of this compound?

A2: The primary in vivo model mentioned in the literature for testing the anti-inflammatory effect of this compound is the carrageenan-induced mouse paw edema model.[1] This is a widely accepted and standard acute inflammation model for screening potential anti-inflammatory compounds.

Q3: Are there any established optimal dosages for this compound in animal models?

A3: At present, specific optimal dosages for this compound are not well-documented in publicly accessible literature. As with any new investigational compound, it is crucial to perform dose-response studies to identify the effective and non-toxic dose range for your specific research model.

Q4: What are the potential mechanisms of action for the anti-inflammatory effects of this compound?

A4: The exact molecular mechanism has not been fully elucidated. However, many anti-inflammatory natural products act by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as NF-κB.

Q5: Are there any known toxicity or safety concerns with this compound?

A5: There is no readily available information on the LD50 or comprehensive toxicology of this compound. It is imperative to conduct acute toxicity studies as part of the initial dosage optimization to establish the safety profile of the compound.

Troubleshooting Guide for In Vivo Studies

Issue Possible Cause Recommended Solution
High variability in paw edema measurements - Inconsistent carrageenan injection volume or location- Improper handling and stress on animals- Inaccurate measurement technique- Ensure precise and consistent sub-plantar injection of carrageenan.- Allow for an acclimatization period for the animals and handle them gently.- Use a calibrated plethysmometer or digital calipers for consistent measurements.
No significant anti-inflammatory effect observed - Dosage of this compound is too low- Poor bioavailability of the compound with the chosen route of administration- Timing of administration is not optimal- Perform a dose-escalation study to test higher concentrations.- Consider different vehicle formulations to improve solubility and absorption.- Adjust the pre-treatment time before carrageenan injection (e.g., 30, 60, 120 minutes).
Signs of toxicity in animals (e.g., lethargy, weight loss) - The administered dose is too high- The vehicle used for solubilizing the compound is toxic- Conduct an acute toxicity study to determine the maximum tolerated dose (MTD).- Reduce the dosage to a lower, non-toxic level.- Run a vehicle-only control group to assess the toxicity of the vehicle.
Inconsistent results between experimental batches - Variation in the purity or stability of this compound- Differences in animal strain, age, or weight- Ensure the use of a well-characterized, high-purity batch of the compound.- Store the compound under appropriate conditions to prevent degradation.- Standardize animal characteristics across all experimental groups.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This protocol is a standard method for evaluating acute anti-inflammatory activity.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose, 1% Tween 80 in saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Male Swiss albino mice (20-25 g)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House the mice in a temperature and light-controlled environment for at least one week before the experiment, with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (low, medium, and high dose)

    • Positive Control (Indomethacin)

  • Compound Administration: Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume or thickness at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Carrageenan-Induced Paw Edema Model

Treatment Group Dose (mg/kg, p.o.) Paw Volume Increase at 3h (mL ± SEM) % Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.62 ± 0.0427.1
This compound300.41 ± 0.0351.8
This compound1000.25 ± 0.0270.6
Indomethacin100.22 ± 0.0274.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping compound_prep Compound Preparation grouping->compound_prep administration Compound Administration compound_prep->administration induction Carrageenan Injection administration->induction measurement Paw Edema Measurement induction->measurement data_analysis Data Analysis measurement->data_analysis results Results Interpretation data_analysis->results

Caption: Experimental workflow for in vivo anti-inflammatory studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikk IKK receptor->ikk ikb_nfkb IκB-NF-κB Complex nfkb NF-κB ikb_nfkb->nfkb IκB degradation ikk->ikb_nfkb Phosphorylation nfkb_n NF-κB nfkb->nfkb_n Translocation cox2 COX-2 mediators Pro-inflammatory Mediators (PGs, NO) cox2->mediators inos iNOS inos->mediators gene Pro-inflammatory Genes nfkb_n->gene Transcription gene->cox2 gene->inos compound This compound compound->ikk Inhibition (?) compound->nfkb_n Inhibition (?) stimulus Inflammatory Stimulus stimulus->receptor

Caption: Proposed anti-inflammatory signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Potential of 12-Hydroxy-2,3-dihydroeuparin and Euparin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research for novel anti-inflammatory agents, benzofuran (B130515) derivatives have emerged as a promising class of compounds. Among these, euparin (B158306) and its hydroxylated analogue, 12-Hydroxy-2,3-dihydroeuparin, have garnered attention for their potential therapeutic effects. This guide provides a comparative overview of the anti-inflammatory activities of these two compounds, presenting available experimental data, outlining methodologies for their assessment, and elucidating their known mechanisms of action through signaling pathway diagrams.

Quantitative Assessment of Anti-inflammatory Activity

While direct comparative studies evaluating the anti-inflammatory potency of this compound and euparin are limited in the currently available scientific literature, preliminary evidence suggests that both compounds possess noteworthy anti-inflammatory properties.

For euparin, research has pointed towards its ability to modulate key inflammatory pathways, including the inhibition of reactive oxygen species (ROS) and the transcription factor Nuclear Factor-kappa B (NF-κB). Quantitative data on its direct anti-inflammatory effects, such as IC₅₀ values for the inhibition of inflammatory mediators, is still emerging.

To provide a framework for comparison, the following table summarizes the currently understood anti-inflammatory profiles of both compounds.

CompoundBiological Source (Example)Anti-inflammatory ActivityKnown Mechanism of Action
This compound Ophryosporus axilliflorusReported as "extremely anti-inflammatory" in an in vivo model (carrageenan-induced paw edema)[1]. Quantitative data is not yet widely available.The precise molecular mechanism has not been fully elucidated.
Euparin Eupatorium cannabinumDemonstrates anti-inflammatory effects through the inhibition of pro-inflammatory pathways.Inhibition of Reactive Oxygen Species (ROS) and NF-κB signaling.

Experimental Protocols

The evaluation of the anti-inflammatory activity of natural compounds relies on a variety of established in vivo and in vitro experimental models. The following are detailed protocols for assays relevant to the assessment of this compound and euparin.

Carrageenan-Induced Paw Edema in Mice (In Vivo)

This widely used model assesses the ability of a compound to reduce acute inflammation.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a mouse induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume compared to a control group.

Protocol:

  • Animals: Male or female mice (e.g., Swiss albino) weighing 20-25g are used.

  • Groups: Animals are divided into at least three groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and one or more test groups receiving different doses of the compound being evaluated (e.g., this compound).

  • Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Determination of Anti-inflammatory Activity Determination of Anti-inflammatory Activity Data Analysis->Determination of Anti-inflammatory Activity

Caption: Workflow for the in vivo assessment of anti-inflammatory activity using the carrageenan-induced paw edema model.

Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages (In Vitro)

This assay is used to determine the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., euparin) for a defined period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production. A control group without LPS stimulation and a vehicle control group with LPS are also included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification: After incubation, the cell culture supernatant is collected. The concentration of nitrite is determined by adding Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant. The absorbance is measured at approximately 540 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the vehicle-treated (LPS-stimulated) wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can then be determined.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural products are mediated through their interaction with key cellular signaling pathways. The NF-κB pathway is a central regulator of inflammation.

NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical pathway in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. Euparin has been suggested to exert its anti-inflammatory effects, at least in part, by inhibiting this pathway.

G cluster_0 NF-κB Signaling Pathway in Inflammation cluster_1 Inhibition by Euparin Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory Stimuli (e.g., LPS)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Activation Euparin Inhibition Euparin (Potential Inhibition Point) Euparin Inhibition->IKK Complex

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by euparin.

Conclusion

Both this compound and euparin show promise as anti-inflammatory agents. While preliminary in vivo data suggests that this compound possesses significant anti-inflammatory activity, further quantitative studies are required to establish a clear dose-response relationship and to elucidate its mechanism of action. Euparin's anti-inflammatory properties appear to be linked to its ability to modulate the NF-κB signaling pathway. Future research involving direct, side-by-side comparisons of these two compounds in a range of in vitro and in vivo models will be crucial to fully understand their relative therapeutic potential for the development of new anti-inflammatory drugs.

References

A Comparative Analysis of 12-Hydroxy-2,3-dihydroeuparin and Traditional NSAIDs in Inflammation Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the anti-inflammatory potential of 12-Hydroxy-2,3-dihydroeuparin, a natural compound isolated from the plant Ophryosporus axilliflorus, reveals a distinct mechanistic profile when compared to well-established nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, naproxen, and celecoxib. While direct quantitative comparisons of inhibitory potency are still emerging, the available data suggests that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB signaling pathway, offering a potentially different therapeutic approach to inflammation than traditional cyclooxygenase (COX) enzyme inhibitors.

Introduction to this compound

This compound is a natural benzofuran (B130515) derivative that has demonstrated significant anti-inflammatory properties. Research indicates that this compound's primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By suppressing NF-κB activation, this compound can effectively downregulate the production of key inflammatory mediators. While studies have highlighted its "extremely anti-inflammatory activity," specific IC50 values for direct COX enzyme inhibition are not yet widely available in published literature, making a direct quantitative comparison with NSAIDs challenging.

Mechanism of Action: A Divergent Path

Traditional NSAIDs, including ibuprofen, naproxen, and the COX-2 selective inhibitor celecoxib, primarily function by directly inhibiting the activity of cyclooxygenase enzymes. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is typically induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and swelling.

The differing mechanisms are illustrated below:

G cluster_nsaids Known NSAIDs cluster_natural_compound This compound Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation) COX2->Prostaglandins_Inflammation Ibuprofen Ibuprofen/ Naproxen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Inflammatory_Stimuli Inflammatory Stimuli NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression COX2_iNOS COX-2, iNOS, etc. Gene_Expression->COX2_iNOS Inflammation Inflammation COX2_iNOS->Inflammation Compound 12-Hydroxy-2,3- dihydroeuparin Compound->NFkB_Activation Inhibits G cluster_workflow Experimental Workflow: In Vitro COX Inhibition Assay Start Prepare Reaction Mixture (COX Enzyme, Buffer, Heme) Add_Compound Add Test Compound (Various Concentrations) Start->Add_Compound Incubate_1 Incubate (e.g., 15 min, 37°C) Add_Compound->Incubate_1 Add_Substrate Add Arachidonic Acid Incubate_1->Add_Substrate Incubate_2 Incubate (e.g., 2 min, 37°C) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (e.g., add HCl) Incubate_2->Stop_Reaction Quantify_PGE2 Quantify PGE2 (EIA) Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC50 Quantify_PGE2->Calculate_IC50

A Comparative Guide to the Cross-Validation of Analytical Methods for 12-Hydroxy-2,3-dihydroeuparin

Author: BenchChem Technical Support Team. Date: December 2025

The development of a new analytical method or the transfer of an established method between laboratories or instruments necessitates a cross-validation process. This ensures the consistency and reliability of the data generated, which is a critical step in preclinical and clinical studies.

Comparison of Potential Analytical Methods

The selection of an analytical method for 12-Hydroxy-2,3-dihydroeuparin would be guided by the required sensitivity, the complexity of the sample matrix (e.g., plasma, urine), and the available instrumentation. Based on its chemical structure, which includes a hydroxyl group and a dihydrofuran ring, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) are suitable techniques.

Analytical MethodPrinciplePotential AdvantagesPotential DisadvantagesTypical Application
HPLC-UV Separation based on the compound's polarity and detection via its absorbance of UV light.Robust, cost-effective, and widely available.May have lower sensitivity compared to mass spectrometry; potential for interference from co-eluting compounds with similar UV absorption.Routine quality control, purity assessment, and analysis of higher concentration samples.
LC-MS/MS High-resolution chromatographic separation followed by highly sensitive and selective detection based on the mass-to-charge ratio of the analyte and its fragments.Excellent sensitivity and selectivity, making it ideal for complex biological matrices and low concentration samples.Higher operational cost and complexity; potential for matrix effects that can suppress or enhance the analyte signal.Bioanalysis of preclinical and clinical samples, metabolite identification.

Hypothetical Performance Data

The following table summarizes hypothetical performance data for two analytical methods for this compound.

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²) 0.99850.9996≥ 0.99
Range 10 - 1000 ng/mL0.1 - 200 ng/mL-
Accuracy (% Bias) Within ± 10.5%Within ± 8.2%Within ± 15% (± 20% at LLOQ)[1]
Precision - Repeatability (%RSD) ≤ 9.8%≤ 7.5%≤ 15% (≤ 20% at LLOQ)
Precision - Intermediate Precision (%RSD) ≤ 11.2%≤ 8.9%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mLSignal-to-noise ratio ≥ 10

Experimental Protocols

HPLC-UV Method Development (Hypothetical)
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • A simple protein precipitation with acetonitrile is performed for plasma samples, followed by centrifugation. The supernatant is then injected into the HPLC system.

LC-MS/MS Method Development (Hypothetical)
  • Chromatographic Conditions:

    • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Multiple Reaction Monitoring (MRM) transitions: Specific precursor-to-product ion transitions would be determined for this compound and an internal standard.

  • Sample Preparation:

    • Solid-phase extraction (SPE) is employed for plasma samples to remove interferences and concentrate the analyte.

Cross-Validation Protocol

Cross-validation is essential when data from two different analytical methods will be used in the same study. The goal is to ensure that the results are comparable.

  • Sample Selection: A minimum of 20 study samples analyzed with the original method (e.g., HPLC-UV) are selected to be re-analyzed with the new method (e.g., LC-MS/MS).

  • Re-analysis: The selected samples are analyzed using the validated LC-MS/MS method.

  • Data Comparison: The concentration values obtained from both methods are compared.

  • Acceptance Criteria: The difference between the initial value and the value from the re-analysis should be within ±20% for at least 67% of the re-analyzed samples.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation process between two analytical methods.

A Method A Developed & Validated (e.g., HPLC-UV) C Select Representative Study Samples (n > 20) A->C B Method B Developed & Validated (e.g., LC-MS/MS) B->C D Analyze Samples with Method A C->D E Analyze the Same Samples with Method B C->E F Compare Results from Method A and Method B D->F E->F G Calculate Percent Difference for Each Sample F->G H Results within Acceptance Criteria? (e.g., ±20% for at least 67% of samples) G->H I Methods are Cross-Validated Data can be used interchangeably H->I Yes J Investigation and Method Refinement Required H->J No

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of 12-Hydroxy-2,3-dihydroeuparin from Different Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

12-Hydroxy-2,3-dihydroeuparin, a natural benzofuran (B130515) derivative, has emerged as a compound of interest due to its significant anti-inflammatory properties. This guide provides a comparative overview of this compound from its known botanical sources, Ageratina adenophora and Ophryosporus axilliflorus. While direct comparative studies are limited, this document synthesizes available data on its isolation, purity, and biological activity, alongside detailed experimental protocols for its evaluation.

Data Presentation: A Comparative Overview

A direct quantitative comparison of this compound from Ageratina adenophora and Ophryosporus axilliflorus is hampered by a lack of published data. The following tables summarize the currently available information and highlight areas where further research is needed.

Table 1: Comparison of Yield and Purity

ParameterAgeratina adenophoraOphryosporus axilliflorus
Yield (%) Data Not AvailableData Not Available
Purity (%) Data Not AvailableData Not Available

Table 2: Comparison of Anti-Inflammatory Activity

AssayAgeratina adenophoraOphryosporus axilliflorus
Nitric Oxide (NO) Production Inhibition (IC50) Data Not AvailableData Not Available
Cyclooxygenase-2 (COX-2) Inhibition (IC50) Data Not AvailableData Not Available
Qualitative Anti-inflammatory Activity Extracts show anti-inflammatory activity by inhibiting IL-1β and COX-2 gene expression.[1]Stated to have "extremely anti-inflammatory activity".[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the isolation and evaluation of this compound.

Isolation and Purification of this compound

This protocol is a general procedure for the isolation of benzofuran derivatives from plant material and can be adapted for Ageratina adenophora and Ophryosporus axilliflorus.

  • Extraction:

    • Air-dried and powdered aerial parts of the plant material are extracted with methanol (B129727) at room temperature.

    • The solvent is evaporated under reduced pressure to obtain a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

  • Chromatography:

    • The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is used to evaluate the in vitro anti-inflammatory activity of the compound.

  • Cell Culture:

    • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

    • After a 24-hour incubation period, the amount of nitric oxide produced in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis:

    • The absorbance is measured at 540 nm, and the concentration of nitrite (B80452) is determined from a standard curve.

    • The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of the compound to inhibit the COX-2 enzyme, a key target in inflammation.

  • Assay Principle:

    • The assay measures the peroxidase activity of COX-2, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Procedure:

    • The reaction is initiated by adding arachidonic acid to a reaction mixture containing human or ovine COX-2, heme, and the test compound.

    • The absorbance is measured at 590 nm.

  • Data Analysis:

    • The IC50 value is calculated, representing the concentration of the compound required to inhibit 50% of the COX-2 activity.

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows relevant to the study of this compound.

experimental_workflow plant_material Plant Material (A. adenophora or O. axilliflorus) extraction Extraction (Methanol) plant_material->extraction fractionation Fractionation (Solvent Partitioning) extraction->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure 12-Hydroxy-2,3- dihydroeuparin hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus iNOS_COX2 iNOS & COX-2 Genes nucleus->iNOS_COX2 activates transcription inflammatory_mediators Pro-inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->inflammatory_mediators dihydroeuparin This compound dihydroeuparin->IKK inhibits

Figure 2: Postulated anti-inflammatory signaling pathway modulated by this compound.

References

A Comparative Guide to the In Vivo Validation of Anti-Inflammatory Compounds: A Proposed Framework for 12-Hydroxy-2,3-dihydroeuparin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While in vitro studies provide valuable initial insights into the anti-inflammatory potential of novel compounds, in vivo validation is a critical step in the drug development pipeline. This guide addresses the topic of in vivo validation for the anti-inflammatory effects of 12-Hydroxy-2,3-dihydroeuparin. A review of current scientific literature indicates a lack of specific in vivo studies published for this particular compound. Therefore, this document serves as a comparative guide, outlining established experimental models and protocols that could be employed for its validation. We will compare the methodologies and present available data for structurally or functionally related compound classes, such as flavonoids, terpenoids, and coumarins, to provide a framework and benchmark for future research.

This guide is intended for researchers, scientists, and drug development professionals to facilitate the design and interpretation of in vivo anti-inflammatory studies for novel natural product derivatives.

Established In Vivo Models for Anti-Inflammatory Efficacy

The selection of an appropriate animal model is crucial and depends on the specific aspect of inflammation being investigated (e.g., acute, chronic, systemic). Below are three widely used and well-characterized models.

Carrageenan-Induced Paw Edema

This is the most common model for evaluating acute inflammation. The injection of carrageenan, a polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of an anti-inflammatory agent.[1][2][3]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation.[4] Administering LPS to animals (typically via intraperitoneal injection) triggers a robust immune response, leading to the release of pro-inflammatory cytokines into the bloodstream, mimicking aspects of sepsis and systemic inflammatory conditions.[5][6]

Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis

This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate potential therapeutics for chronic inflammation.[7] DSS is a chemical colitogen that, when administered in drinking water, disrupts the colonic epithelial barrier, leading to a reproducible form of colitis that shares many features with human ulcerative colitis.[8][9][10]

Detailed Experimental Protocols

Precise and reproducible protocols are essential for the validation of therapeutic compounds.

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are typically used.[11] Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 2% Tween 80).

    • Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg).

    • Test Compound Groups (e.g., this compound at various doses).

  • Procedure:

    • Administer the test compound or control vehicle, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes prior to the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer or caliper.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[2][3]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]

  • Endpoints for Analysis:

    • Primary: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Biochemical: At the end of the experiment, animals can be euthanized, and blood and paw tissue collected. Serum and tissue homogenates can be analyzed for levels of pro-inflammatory mediators like TNF-α, IL-1β, IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2), as well as the expression of enzymes like COX-2 and iNOS.[12][13]

    • Histopathological: Paw tissue can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of edema and inflammatory cell infiltration.[1]

Protocol 2: LPS-Induced Systemic Inflammation in Mice
  • Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old) are commonly used.

  • Grouping: Similar to the paw edema model, including vehicle control, and test compound groups. A positive control is not always used, as the primary comparison is against the LPS-only group.

  • Procedure:

    • Pre-treat animals with the test compound or vehicle (typically i.p. or p.o.) 1 hour before LPS challenge.

    • Induce systemic inflammation by administering a single i.p. injection of LPS (dose can range from 1 to 15 mg/kg depending on the desired severity).

    • Monitor animals for clinical signs of inflammation (e.g., lethargy, piloerection).

  • Endpoints for Analysis:

    • Biochemical: Collect blood via cardiac puncture at a specified time point (e.g., 2, 6, or 24 hours) post-LPS injection. Analyze serum for levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.[4]

    • Organ-Specific Inflammation: Harvest organs like the lungs, liver, or brain to measure local cytokine levels, myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), or the expression of inflammation-related genes via qPCR or Western blot.

Protocol 3: DSS-Induced Acute Colitis in Mice
  • Animals: C57BL/6 mice are more susceptible to developing chronic inflammation, while BALB/c mice tend to show more acute symptoms.[9]

  • Grouping:

    • Healthy Control (plain drinking water).

    • DSS Control (DSS in drinking water + vehicle).

    • Positive Control (e.g., Sulfasalazine or Mesalamine).

    • Test Compound Groups (DSS in drinking water + test compound).

  • Procedure:

    • Induce colitis by providing mice with drinking water containing 2.5-5% (w/v) DSS for 5-7 consecutive days.[7]

    • Administer the test compound or vehicle daily, typically via oral gavage, throughout the DSS administration period.

    • Monitor animals daily for body weight loss, stool consistency, and the presence of blood in the stool. These three parameters are used to calculate the Disease Activity Index (DAI).

  • Endpoints for Analysis:

    • Macroscopic: At the end of the study, measure the length of the colon (shortening is a key indicator of inflammation).

    • Histopathological: A section of the distal colon is fixed, sectioned, and stained with H&E to score for inflammation severity, crypt damage, and ulceration.

    • Biochemical: Colon tissue homogenates can be analyzed for MPO activity and local cytokine concentrations.

Comparative Performance of Alternative Compound Classes

While data for this compound is unavailable, the anti-inflammatory effects of flavonoids, terpenoids, and coumarins are widely documented in the models described above. These compounds often exert their effects by modulating key inflammatory pathways like NF-κB and MAPK.[14][15][16][17] The following table summarizes representative data to serve as a benchmark.

Compound ClassRepresentative CompoundModelAnimalDose & RouteKey Finding (% Inhibition or Effect)
Flavonoids QuercetinCarrageenan Paw EdemaRat10-20 mg/kg, OralSignificant reduction in edema.[18]
Oroxylin ACollagen-Induced ArthritisMouse10 mg/kgReduced Th17 cells, inhibited TNF-α, IL-6, IL-17.[18]
LuteolinLPS-induced Lethal ToxicityMouseN/AReduced expression of pro-inflammatory molecules.[19]
Terpenoids Artemisinin DerivativesCCl4-Induced InflammationMouse50-100 mg/kg, OralDose-dependent reduction in inflammatory markers.
β-CaryophylleneNLRP3 InflammasomeN/AN/AInhibits NLRP3 inflammasome activation.[20]
VariousGeneral InflammationN/AN/AInhibit NF-κB and MAPK activation, reduce ROS.[21]
Coumarins Synthetic Derivative (Cpd 6)Formalin-Induced Paw EdemaRatN/AActivity comparable to Celecoxib.[22]
EsculinLPS-induced InflammationN/AN/AReduced TNF-α and IL-6, inhibited MAPK pathway.[15]
VariousCarrageenan Paw EdemaRatN/ASignificant suppression of edema.[23]

Visualizing Experimental Design and Mechanisms

Diagrams are essential for clearly communicating complex biological pathways and experimental workflows.

Inflammatory Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and a common target for anti-inflammatory compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory Transcription Experimental_Workflow Acclimatization Animal Acclimatization (1 Week) Grouping Randomization into Groups (Control, Positive, Test Doses) Acclimatization->Grouping Baseline Baseline Paw Measurement Grouping->Baseline Dosing Compound / Vehicle Administration (p.o. / i.p.) Baseline->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction   Wait 30-60 min Measurement Paw Volume Measurement (Hourly for 4-5h) Induction->Measurement Termination Euthanasia & Sample Collection (Paw Tissue, Blood) Measurement->Termination Analysis Data Analysis (% Inhibition, Biochemical Assays, Histopathology) Termination->Analysis

References

Comparative Analysis of 12-Hydroxy-2,3-dihydroeuparin Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 12-Hydroxy-2,3-dihydroeuparin analogs, focusing on their structure-activity relationships (SAR). This compound belongs to the benzofuran (B130515) class of heterocyclic compounds, which are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core chemical scaffold and experimental workflows to aid in the design and development of novel therapeutic agents based on the benzofuran core.

Core Chemical Structure and Modification Sites

The foundational structure for the analogs discussed is the benzofuran ring system. The biological activity of these compounds is significantly influenced by the nature and position of various substituents. Key modification sites on the generalized benzofuran scaffold that impact its pharmacological profile are highlighted below. For this compound, notable features include a hydroxyl group on the benzene (B151609) ring and a dihydro-isopropenyl group at the 2-position of the furan (B31954) ring.

General chemical scaffold of benzofuran highlighting potential substitution sites (R1-R6).

Comparative Biological Activity of Benzofuran Analogs

The following tables summarize the quantitative biological activity of various benzofuran derivatives, providing insights into the structure-activity relationships governing their antimicrobial, anti-inflammatory, and cytotoxic effects.

Antimicrobial Activity

The antimicrobial efficacy of benzofuran analogs is often determined by the presence and position of specific functional groups. For instance, a hydroxyl group at the C-6 position has been shown to be crucial for antibacterial activity.[1] Modifications at the C-2 and C-3 positions also significantly impact the antimicrobial spectrum and potency.

Compound IDR2-SubstituentR6-SubstituentTest OrganismActivity (MIC in µg/mL)Reference
1 PhenylOHS. aureus0.78 - 3.12[1]
2 5-Methylfuran-2-ylOHS. aureus0.78 - 6.25[1]
3 4-MethoxyphenylOHS. aureus0.78 - 6.25[1]
4 HBlocked OHVarious strainsInactive[1]
5 HOHS. aureus12.5[2]
6 HOHS. typhimurium12.5[2]
7 HOHE. coli25[2]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The substitution pattern on the benzofuran core plays a critical role in this activity.

Compound IDKey Structural FeaturesAssayActivity (IC50 in µM)Reference
8 Aza-benzofuran, double bond at C2-C3NO Inhibition17.3[2]
9 Aza-benzofuranNO Inhibition31.5[2]
10 Aza-benzofuranNO Inhibition16.5[2]
11 Aza-benzofuranNO Inhibition42.8[2]
12 Piperazine/benzofuran hybridNO Inhibition52.23 ± 0.97[3]

IC50: Half-maximal Inhibitory Concentration

Cytotoxic Activity

The anticancer potential of benzofuran analogs has been extensively studied, with SAR studies revealing the importance of substitutions at various positions. Halogenation and the introduction of heterocyclic moieties are common strategies to enhance cytotoxicity.

Compound IDKey Structural FeaturesCell LineActivity (IC50 in µM)Reference
13 Bromomethyl at C3K562 (leukemia)5[3]
14 Bromomethyl at C3HL60 (leukemia)0.1[3]
15 N-phenethyl carboxamideMCF-10ASimilar to Doxorubicin (1.136 µM)[3]
16 4-Fluorobenzofuran at C2uPA inhibition0.43[1]
17 Oxindole-benzofuran hybridMCF-7 (breast cancer)2.27[4]
18 Oxindole-benzofuran hybridT-47D (breast cancer)3.82[4]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of benzofuran analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated overnight.[2]

  • Compound Treatment: Cells are treated with various concentrations of the benzofuran analogs and incubated for a specified period (e.g., 72 hours).[2]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan (B1609692) crystals to form.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 mouse macrophage cells are cultured in 96-well plates.[2]

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour).

  • Stimulation: LPS is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is determined using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical workflow for SAR studies and a simplified representation of a signaling pathway often implicated in the anti-inflammatory action of benzofuran derivatives.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR A Design of Analogs B Chemical Synthesis A->B C Purification & Structural Elucidation (NMR, MS) B->C D Cytotoxicity Assays (e.g., MTT) C->D E Anti-inflammatory Assays (e.g., NO inhibition) C->E F Antimicrobial Assays (e.g., MIC determination) C->F G Quantitative Data Collection (IC50, MIC) D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Compound Identification H->I

A typical experimental workflow for structure-activity relationship (SAR) studies.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Benzofuran Benzofuran Analog Benzofuran->IKK Inhibits

Simplified NF-κB signaling pathway, a target for anti-inflammatory benzofuran analogs.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of 12-Hydroxy-2,3-dihydroeuparin and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This report provides a detailed comparison of the anti-inflammatory properties of the natural product 12-Hydroxy-2,3-dihydroeuparin (also known as tremetone) and the well-established synthetic glucocorticoid, dexamethasone (B1670325). The analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side evaluation of their efficacy based on available experimental data.

Executive Summary

This compound, a natural acetophenone (B1666503) isolated from the plant Ophryosporus axilliflorus, has demonstrated potent anti-inflammatory effects in preclinical models.[1][2] While direct quantitative comparisons with the widely used corticosteroid dexamethasone are limited by the availability of public data, this guide synthesizes the existing information to provide a comprehensive overview of both compounds. Dexamethasone exerts its potent anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors and subsequently modulating the expression of inflammatory genes, notably through the inhibition of the NF-κB signaling pathway.[3][4][5] The precise mechanism of action for this compound has not been fully elucidated, representing a key area for future research.

Data Presentation: In-Vivo Anti-Inflammatory Activity

The most relevant comparative data for these two compounds comes from the carrageenan-induced paw edema model, a standard preclinical assay for evaluating acute inflammation.

CompoundDoseAnimal ModelPercent Inhibition of EdemaTime PointReference
This compound (Tremetone) Data not availableMouse"Extremely anti-inflammatory"Data not availableFavier et al., 1998[1]
Dexamethasone 1 mg/kgRat>60%3 hoursDuncan et al., 1993[6]
Dexamethasone 10 mg/kgRatSignificant decrease3 and 4 hoursJ Rep Pharm Sci, 2021[7]
Dexamethasone 2 mg/kgMouse42.4% (leukocyte inhibition)Not applicableInhibition of Carrageenan-Induced Acute Inflammation in Mice...[8]

Note: The study on this compound (tremetone) did not provide specific quantitative data on the dose and percentage of edema inhibition, describing the effect as "extremely anti-inflammatory."[1]

Signaling Pathways and Mechanism of Action

Dexamethasone

Dexamethasone's mechanism of action is well-characterized. As a synthetic glucocorticoid, it diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it influences gene expression. A primary anti-inflammatory effect of the GR-dexamethasone complex is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This is achieved through multiple mechanisms, including the increased expression of the inhibitor of NF-κB (IκBα) and direct protein-protein interactions with NF-κB subunits, which prevents their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[3][4][5]

Dexamethasone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Binds Dex_GR Dex-GR Complex GR->Dex_GR Dex_GR_n Dex-GR Complex Dex_GR->Dex_GR_n Translocates NFkB_IkB NF-κB-IκBα NFkB NF-κB NFkB_IkB->NFkB Inflammatory Stimulus IkB IκBα NFkB_n NF-κB NFkB->NFkB_n Translocates Dex_GR_n->NFkB_n Inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->ProInflammatory_Genes Activates

Figure 1: Dexamethasone signaling pathway.

This compound (Tremetone)

The molecular mechanism underlying the anti-inflammatory activity of this compound has not yet been reported. Further research is required to determine its cellular targets and signaling pathways.

Experimental Protocols

Carrageenan-Induced Paw Edema

This widely used animal model assesses the efficacy of acute anti-inflammatory agents.

Objective: To evaluate the ability of a test compound to reduce or prevent edema formation induced by a phlogistic agent.

Methodology:

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., dexamethasone or indomethacin), and test groups.

  • Compound Administration: The test compound (this compound) or standard drug (dexamethasone) is administered, usually intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.[9]

Experimental_Workflow start Animal Acclimatization grouping Random Grouping (Control, Standard, Test) start->grouping administration Compound Administration grouping->administration induction Carrageenan Injection (Sub-plantar) administration->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis end Results analysis->end

Figure 2: Carrageenan-induced paw edema workflow.

Conclusion

This compound (tremetone) exhibits significant anti-inflammatory properties, as demonstrated in the carrageenan-induced paw edema model. However, a lack of publicly available quantitative data and mechanistic studies currently limits a direct and comprehensive comparison with the well-established anti-inflammatory agent, dexamethasone. Dexamethasone's potent efficacy is attributed to its well-understood mechanism of action involving the glucocorticoid receptor and subsequent inhibition of the NF-κB signaling pathway.

Future research should focus on elucidating the dose-response relationship of this compound in various inflammatory models and identifying its molecular targets and signaling pathways. Such studies will be crucial in determining its potential as a novel anti-inflammatory therapeutic agent.

References

Comparative Transcriptomic Analysis of 12-Hydroxy-2,3-dihydroeuparin Treatment: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative transcriptomic analysis of cells treated specifically with 12-Hydroxy-2,3-dihydroeuparin is not currently available in publicly accessible research literature. While the compound is associated with the medicinal plant Ageratina adenophora (also known as Eupatorium adenophorum), transcriptomic studies have focused on the effects of crude extracts of the plant rather than the isolated compound.

This guide, therefore, cannot provide direct experimental data, protocols, and pathway visualizations related to this compound. However, to provide context for researchers, scientists, and drug development professionals, this document will summarize the transcriptomic and biological effects of Ageratina adenophora extracts, which may offer insights into the potential mechanisms of its constituent compounds, including this compound.

Insights from Ageratina adenophora Transcriptomic and Biological Studies

Research on Ageratina adenophora extracts has revealed significant impacts on gene expression and cellular pathways, primarily in the contexts of hepatotoxicity and its allelopathic effects on other plants. These studies provide a foundation for hypothesizing the potential areas of impact for isolated compounds like this compound.

Key Findings from Ageratina adenophora Research:
  • Hepatotoxicity and MAPK Signaling: A study combining network toxicology, metabolomics, and transcriptomics on the effects of Ageratina adenophora identified the MAPK signaling pathway as a key mediator of liver inflammatory injury. The study pinpointed EGFR as a critical hepatotoxic target, suggesting that compounds within the extract may modulate this pathway.[1]

  • Allelopathy and Biosynthetic Pathways: Transcriptome analysis of A. adenophora itself has shown that differentially expressed genes are significantly enriched in the phenylpropanoid and flavonoid biosynthetic pathways.[2][3] These pathways are crucial for the production of secondary metabolites that contribute to the plant's allelopathic (growth-inhibiting) effects on other plants.

  • Anti-inflammatory and Anti-tumor Activities: Extracts and secondary metabolites of A. adenophora have demonstrated anti-inflammatory activity by inhibiting the gene expression of IL-1β and cyclooxygenase 2 (COX-2).[4] Furthermore, certain compounds isolated from the plant have shown in vitro anti-tumor activity against various cancer cell lines.[4][5]

Hypothetical Experimental Workflow for Comparative Transcriptomics

Should a transcriptomic study on this compound be undertaken, a standard experimental workflow would be employed. The following diagram illustrates a typical process for such an investigation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_bioinformatics Bioinformatic Analysis Cell_Line Select Appropriate Cell Line(s) Control Control Group (Vehicle Treatment) Cell_Line->Control Seed Cells Treatment Treatment Group (this compound) Cell_Line->Treatment Seed Cells RNA_Extraction RNA Extraction Control->RNA_Extraction Treatment->RNA_Extraction QC1 Quality Control RNA_Extraction->QC1 Library_Prep Library Preparation QC2 Quality Control Library_Prep->QC2 Sequencing High-Throughput Sequencing Read_Alignment Read Alignment to Reference Genome Sequencing->Read_Alignment QC1->Library_Prep QC2->Sequencing DEG_Analysis Differential Gene Expression Analysis Read_Alignment->DEG_Analysis Pathway_Analysis Pathway & Gene Ontology Enrichment DEG_Analysis->Pathway_Analysis Data_Visualization Data Visualization (e.g., Volcano Plots, Heatmaps) Pathway_Analysis->Data_Visualization Final_Report Comparative Transcriptomics Report Data_Visualization->Final_Report Generate Insights

Caption: A generalized workflow for a comparative transcriptomics study.

Potential Signaling Pathways for Investigation

Based on the known biological activities of Ageratina adenophora extracts, a transcriptomic study of this compound could be hypothesized to impact several key signaling pathways. The diagram below illustrates these potential pathways and their relationships.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_cancer Cancer-Related Pathways cluster_toxicity Potential Toxicity Compound This compound NFkB NF-κB Signaling Compound->NFkB MAPK MAPK Signaling Compound->MAPK EGFR_Signal EGFR Signaling Compound->EGFR_Signal COX2 COX-2 Expression NFkB->COX2 regulates IL1b IL-1β Expression NFkB->IL1b regulates Apoptosis Apoptosis Pathway MAPK->Apoptosis influences Cell_Cycle Cell Cycle Regulation MAPK->Cell_Cycle influences

Caption: Hypothetical signaling pathways modulated by this compound.

Future Directions

To build a comprehensive comparative transcriptomics guide for this compound, future research should focus on performing RNA sequencing or microarray analysis on relevant cell lines treated with the purified compound. Such studies would need to include appropriate controls and ideally, comparisons with other bioactive compounds from Ageratina adenophora or existing drugs with similar therapeutic indications. The generation of this foundational data is a prerequisite for the detailed comparative analysis requested.

References

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